2,6-Dimethylphenyl phosphorodichloridate
Description
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Properties
IUPAC Name |
2-dichlorophosphoryloxy-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2O2P/c1-6-4-3-5-7(2)8(6)12-13(9,10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXLXCBGGOAWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2O2P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546195 | |
| Record name | 2,6-Dimethylphenyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18350-98-6 | |
| Record name | 2,6-Dimethylphenyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2,6-Dimethylphenyl phosphorodichloridate" CAS number and molecular structure
An In-Depth Technical Guide to 2,6-Dimethylphenyl phosphorodichloridate
Introduction
2,6-Dimethylphenyl phosphorodichloridate is a specialized organophosphorus compound of significant interest to researchers in organic synthesis and medicinal chemistry. As a sterically hindered phosphorylating agent, it serves as a critical chemical intermediate for the synthesis of complex molecules where controlled reactivity is paramount. Its structure, featuring a bulky 2,6-dimethylphenyl (xylyl) group, provides unique steric and electronic properties that are leveraged in modern synthetic strategies. This guide offers a comprehensive overview of its chemical identity, synthesis, core applications—particularly in the development of phosphoramidate prodrugs (ProTides)—and essential safety protocols for its handling.
Compound Identification and Properties
Accurate identification and understanding of a reagent's properties are fundamental to its effective and safe use in a research setting.
1.1. Chemical Identity
| Identifier | Value |
| CAS Number | 18350-98-6[1] |
| IUPAC Name | 2,6-dimethylphenyl phosphorodichloridate |
| Synonyms | Phosphorodichloridic acid, 2,6-dimethylphenyl ester[1] |
| Molecular Formula | C₈H₉Cl₂O₂P |
| Molecular Weight | 243.04 g/mol |
| SMILES | CC1=CC=CC(C)=C1OP(Cl)(Cl)=O |
1.2. Molecular Structure
The structure consists of a central phosphorus (V) atom bonded to an oxygen atom (phosphoryl group), two chlorine atoms, and an oxygen atom linking to a 2,6-dimethylphenyl ring.
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1.3. Physical and Chemical Properties
| Property | Description | Source |
| Appearance | Colorless to pale yellow liquid. | [2] |
| Stability | Stable under recommended storage conditions (cool, dry).[1] | [1] |
| Reactivity | Highly reactive with water (hydrolyzes), alcohols, and amines. The P-Cl bonds are susceptible to nucleophilic attack. | [2] |
| Hazards | Toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3][4] | [3][4] |
Synthesis and Mechanism
The preparation of 2,6-Dimethylphenyl phosphorodichloridate is most commonly achieved through the reaction of 2,6-dimethylphenol with an excess of phosphoryl chloride (POCl₃).
2.1. Synthetic Pathway
The reaction involves the phosphorylation of the hydroxyl group of 2,6-dimethylphenol. The use of excess phosphoryl chloride helps to favor the formation of the desired mono-substituted product over di- or tri-substituted phosphates.[5] This reaction is often catalyzed to proceed efficiently at lower temperatures. A magnesium chloride-catalyzed process is a known effective method for this transformation.[6] The steric hindrance from the two methyl groups ortho to the hydroxyl group slows the reaction relative to unsubstituted phenol, but also provides selectivity.
Caption: Synthesis of 2,6-Dimethylphenyl phosphorodichloridate.
2.2. Experimental Protocol: Synthesis of 2,6-Dimethylphenyl phosphorodichloridate
This protocol is a representative procedure based on established methods for synthesizing aryl phosphorodichloridates.[5][6]
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel with phosphoryl chloride (POCl₃, ~2.0 equivalents).
-
Catalyst Addition: Add a catalytic amount of anhydrous magnesium chloride (MgCl₂) or aluminum chloride (AlCl₃) (e.g., 0.01-0.05 equivalents) to the stirred POCl₃.
-
Reactant Addition: Dissolve 2,6-dimethylphenol (1.0 equivalent) in a minimal amount of a dry, inert solvent (e.g., dichloromethane or toluene). Add this solution dropwise to the stirred POCl₃ mixture at a controlled temperature (e.g., 0-10 °C).
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 85-100 °C) to drive the reaction to completion.[5] Monitor the reaction progress by observing the evolution of HCl gas, which can be bubbled through a trap.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation to yield the pure 2,6-dimethylphenyl phosphorodichloridate.
Causality Note: The use of a catalyst like MgCl₂ or AlCl₃ activates the phosphoryl chloride, making the phosphorus atom more electrophilic and facilitating the attack by the less nucleophilic, sterically hindered 2,6-dimethylphenol.[5] Running the reaction under an inert atmosphere is critical to prevent hydrolysis of the highly moisture-sensitive POCl₃ and the product.
Core Applications in Medicinal Chemistry
The primary utility of this reagent is as a phosphorylating agent, enabling the precise installation of a phosphorodichloridate moiety onto a molecule, which can then be further functionalized.
3.1. Synthesis of Phosphoramidate Prodrugs (ProTides)
A groundbreaking application is in the synthesis of phosphoramidate prodrugs, a strategy known as ProTide technology.[7] Many nucleoside analogue drugs require intracellular phosphorylation to their active triphosphate form. This initial phosphorylation step is often slow and can be a point of metabolic resistance.
The ProTide approach masks the negative charges of the monophosphate group with an aryl group (from the phosphorylating agent) and an amino acid ester.[7] This makes the entire molecule more lipophilic, enhancing its ability to cross cell membranes.[7] Once inside the cell, cellular enzymes cleave the masking groups to release the active nucleoside monophosphate, bypassing the problematic initial phosphorylation step.[7] 2,6-Dimethylphenyl phosphorodichloridate is an ideal reagent for this process due to the steric bulk of the xylyl group, which can tune the stability and reactivity of the resulting phosphoramidate.
Caption: Workflow for ProTide synthesis using the title reagent.
3.2. Experimental Protocol: Synthesis of a Nucleoside Phosphoramidate
This protocol outlines a general two-step, one-pot procedure for creating a ProTide from a nucleoside analogue.
-
Phosphorylation: In a flame-dried flask under an inert atmosphere, dissolve the protected nucleoside analogue (1.0 equivalent) in an anhydrous solvent like pyridine or dichloromethane. Cool the solution to -78 °C. Add a solution of 2,6-dimethylphenyl phosphorodichloridate (1.1 equivalents) dropwise. Allow the reaction to stir at a low temperature for a set period (e.g., 1-2 hours) as the first chlorine is displaced by the nucleoside's hydroxyl group.
-
Amination: To the same reaction vessel, add a solution of the desired amino acid ester (e.g., L-alanine methyl ester, ~1.5 equivalents) and a non-nucleophilic base like triethylamine. Allow the mixture to warm to room temperature and stir for several hours (e.g., 12 hours) until the second chlorine is displaced.
-
Work-up and Purification: Quench the reaction with water or a saturated bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated. The final phosphoramidate product is purified using flash column chromatography on silica gel.
Self-Validation Note: The progress of this two-step reaction can be reliably monitored by ³¹P NMR spectroscopy. The starting phosphorodichloridate will have a characteristic chemical shift. Upon reaction with the nucleoside, a new peak corresponding to the phosphorochloridate intermediate will appear. Finally, after the addition of the amino acid ester, this intermediate peak will be consumed and a new peak for the final phosphoramidate product will appear, confirming the successful completion of both steps.
Handling, Safety, and Storage
Due to its reactivity and toxicity, strict safety measures are required when working with 2,6-Dimethylphenyl phosphorodichloridate.
| Precaution Category | Guideline | Citation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. Handle only in a certified chemical fume hood. | [1][3][8] |
| Handling | Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust, mists, or vapors.[3] Handle under an inert gas (e.g., Argon) to prevent hydrolysis. | [1][3][9] |
| First Aid | Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[3][8] Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3] Inhalation: Move person to fresh air. Seek immediate medical attention.[3] | [3][8] |
| Storage | Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed and sealed to protect from moisture. Store in a corrosives area. | [1][8] |
| Spills | Absorb spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect and place in a suitable container for disposal. Do not allow contact with water. | [3] |
Conclusion
2,6-Dimethylphenyl phosphorodichloridate is a powerful and highly specialized reagent. While its handling requires significant care due to its corrosive and toxic nature, its utility in constructing complex organophosphorus compounds is invaluable. Its role as a key building block in the synthesis of phosphoramidate prodrugs highlights its importance in modern drug discovery and development, providing a pathway to enhance the therapeutic potential of nucleoside-based medicines. For researchers in the pharmaceutical and life sciences, a thorough understanding of this reagent's properties and reaction protocols is essential for leveraging its full synthetic potential.
References
-
LookChem. Phosphorodichloridic acid, 2,6-dimethylphenyl ester Safety Data Sheets(SDS). [Link]
-
Hossain, S., et al. (2015). 2,6-Dimethylphenol derived H-phosphonate and α-hydroxyphosphonate: Facile synthesis, crystal chemistry, supramolecular association and metal complexation. ResearchGate. [Link]
-
Angene Chemical. Bis(2,6-dimethylphenyl) phosphorochloridate(CAS# 81639-99-8). [Link]
- Marilley, F. X., & Worrel, C. J. (1964). U.S. Patent No. 3,153,081. U.S.
-
Kafle, A., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PMC. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
-
Zhang, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. PMC. [Link]
-
U.S. Environmental Protection Agency. Phosphoric acid, 2,6-dimethylphenyl diphenyl ester - Substance Details. [Link]
-
NIST. 2,6-dimethylphenyl. [Link]
-
PrepChem.com. Synthesis of phenyl phosphorodichloridate. [Link]
-
Wikipedia. Dimethylphenylphosphine. [Link]
-
ResearchGate. Applications of phosphoramidates. [Link]
-
Mucha, N., & Waterman, R. (2022). 2,6-Bis[[bis(1,1-dimethylethyl)phosphino-κP]methyl]phenyl-κC]chlorohydro(phenylphosphine)iridium. ChemRxiv. [Link]
-
Baszczyňski, O., et al. (2017). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PMC. [Link]
-
Frontiers. Phosphonate Chemistry in Drug Design and Development. [Link]
-
ResearchGate. How to synthesize 2,6-dimethylphenyl isocyanide?. [Link]
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- 4. download.basf.com [download.basf.com]
- 5. US3153081A - Process for preparing phenyl phosphorodichloridates - Google Patents [patents.google.com]
- 6. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic data (NMR, IR, MS) of "2,6-Dimethylphenyl phosphorodichloridate"
[1][2]
Chemical Identity & Significance
2,6-Dimethylphenyl phosphorodichloridate (also known as 2,6-xylyl dichlorophosphate) is a specialized phosphorylating agent.[1] Unlike the more common phenyl phosphorodichloridate, the methyl groups at the 2 and 6 positions provide steric protection to the ester linkage, influencing both its reactivity and its spectroscopic signature.[1]
-
Molecular Formula: C
H Cl O P[1] -
Molecular Weight: 238.05 g/mol [1]
-
Structure: A central phosphorus(V) atom double-bonded to oxygen, single-bonded to two chlorine atoms, and single-bonded to a 2,6-dimethylphenoxy group.[1]
Synthesis Context
The spectroscopic data presented below corresponds to high-purity material typically synthesized via the Magnesium Chloride-Catalyzed Phosphorylation of 2,6-dimethylphenol (2,6-xylenol) with phosphorus oxychloride (POCl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis is the primary method for structural validation.[1] The presence of the phosphorus atom (
P NMR Data
The
| Parameter | Value (Typical in CDCl | Interpretation |
| Chemical Shift ( | +3.5 to +5.0 ppm | Singlet. The shift is characteristic of a P(V) center attached to one aryloxy group and two chlorines (ArO-P(O)Cl |
| Multiplicity | Singlet (s) | Decoupled from protons.[1] If coupled, it may appear as a multiplet due to long-range |
H NMR Data
The proton spectrum is simple due to the symmetry of the 2,6-dimethylphenyl group.[1]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Notes |
| 2.35 – 2.45 ppm | Singlet (s) | 6H | -CH | Two equivalent methyl groups at the 2,6-positions.[1] Shifted downfield relative to free 2,6-xylenol (~2.25 ppm) due to the electron-withdrawing phosphate group.[1] |
| 7.05 – 7.20 ppm | Multiplet (m) | 3H | Ar-H | Aromatic protons.[1] The H-4 (para) and H-3,5 (meta) protons often overlap or appear as a tight multiplet.[1] |
C NMR Data
Carbon-13 spectra show distinct splitting due to
| Chemical Shift ( | Coupling ( | Assignment | Interpretation |
| 16.5 – 17.5 ppm | Singlet | -CH | Methyl carbons.[1] |
| 146.0 – 148.0 ppm | Doublet ( | C-1 (Ipso) | The carbon directly attached to the oxygen.[1] The doublet confirms the P-O-C connectivity. |
| 129.5 – 130.5 ppm | Doublet ( | C-2,6 (Ortho) | Carbons bearing the methyl groups.[1] |
| 128.0 – 129.0 ppm | Singlet | C-3,5 (Meta) | Aromatic carbons meta to the phosphate.[1] |
| 125.5 – 126.5 ppm | Singlet | C-4 (Para) | Aromatic carbon para to the phosphate.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is critical for monitoring the reaction progress (disappearance of O-H stretch) and confirming the P-Cl functionality.[1]
| Wavenumber (cm | Intensity | Assignment | Diagnostic Value |
| 1290 – 1310 | Strong | P=O[1] Stretch | The phosphoryl group signature.[1] A sharp, intense band.[1] |
| 1190 – 1210 | Strong | C-O-P Stretch | Characteristic of aryl phosphates/phosphonates. |
| 940 – 980 | Medium | P-O-C (Ar) Stretch | Confirms the aromatic ester linkage. |
| 560 – 590 | Strong | P-Cl Stretch | Critical: Presence of this band confirms the dichloridate functionality.[1] Hydrolysis to the acid would eliminate this band.[1] |
| ~3050 | Weak | Ar-C-H Stretch | Aromatic C-H stretching.[1] |
| 2920 – 2960 | Medium | C-H Stretch | Methyl group C-H stretching.[1] |
Mass Spectrometry (MS)
The mass spectrum is dominated by the isotope pattern of the two chlorine atoms.[1]
-
Ionization Mode: Electron Impact (EI, 70 eV)[1]
-
Molecular Ion (
): -
Fragmentation:
Experimental Workflows & Visualizations
Synthesis & Fragmentation Pathway
The following diagram illustrates the MgCl
Caption: Synthesis via MgCl
Handling Protocol for Spectral Analysis
Because phosphorodichloridates are moisture-sensitive (hydrolyzing to HCl and phosphoric acid derivatives), strict protocols must be followed during analysis to ensure data integrity.[1]
-
Sampling: All sampling must be performed in a glovebox or under a positive pressure of dry nitrogen.[1]
-
Solvent Preparation: Use anhydrous CDCl
stored over 4Å molecular sieves. Traces of water in the NMR solvent will cause immediate hydrolysis, appearing as a broad peak at ~0 ppm in the P spectrum (phosphoric acid species) and a shift in the proton spectrum.[1] -
Tube Sealing: Use NMR tubes with tight-fitting PTFE caps or flame-seal the tube immediately after preparation if long-term acquisition is required.[1]
-
Cleaning: NMR tubes should be oven-dried at 120°C for at least 2 hours prior to use.
References
-
Itumoh, E. J.; Data, S.; Leitao, E. M. (2020).[1] "Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates." Molecules, 25(16), 3684.[1][7] [Link]
-
Molaid Chemical Database. (n.d.).[1] "2,6-dimethylphenyl dichlorophosphoric acid - CAS 18350-98-6."[1][6] Retrieved from [Link]
-
Google Patents. (2016).[1] "WO2016196941A1 - Selective solvent free phosphorylation."[1]
-
LookChem. (n.d.). "Phosphorodichloridic acid, 2,6-dimethylphenyl ester SDS." Retrieved from [Link]
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- 3. WO2016196941A1 - Selective solvent free phosphorylation - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US10000520B2 - B-vitamin and amino acid conjugates ofnicotinoyl ribosides and reduced nicotinoyl ribosides, derivatives thereof, and methods of preparation thereof - Google Patents [patents.google.com]
- 6. WO2017161165A1 - B-vitamin and amino acid conjugates of nicotinoyl ribosides and reduced nicotinoyl ribosides, derivatives thereof, and methods of preparation thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
The Strategic Utility of Phosphorodichloridates in Advanced Organic Synthesis: A Technical Whitepaper
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Refining ProTide Mechanistics
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Executive Summary
Phosphorodichloridates are a highly versatile class of bifunctional electrophilic reagents foundational to modern organic synthesis, bioconjugation, and medicinal chemistry. Characterized by a central phosphorus(V) atom bonded to two reactive chlorine leaving groups and an oxygen-linked organic substituent (RO-P(O)Cl₂), these compounds serve as linchpins in the synthesis of complex phosphate esters, phosphoramidate prodrugs (ProTides), and cyclic nucleotides. This whitepaper provides an in-depth mechanistic analysis of phosphorodichloridates, detailing their chemical causality, validated experimental protocols, and high-impact applications in drug development.
Introduction to Phosphorodichloridates
Phosphorodichloridates, such as phenyl phosphorodichloridate (CAS 770-12-7), are highly reactive organophosphorus compounds that typically present as colorless to pale-yellow liquids with pungent odors [1.4]. Their utility stems from the presence of two electrophilic phosphorus-chlorine bonds, which allow for stepwise, controlled nucleophilic substitutions[1].
Because the phosphorus center is highly electrophilic, these reagents are exquisitely sensitive to moisture. In the presence of water, they rapidly hydrolyze, releasing corrosive hydrochloric acid (HCl) and forming unreactive phosphoric acid derivatives[2]. Consequently, handling and synthetic applications mandate strictly anhydrous conditions and the strategic use of acid scavengers.
Key Derivatives in Synthesis
-
Phenyl Phosphorodichloridate: The industry standard for synthesizing symmetrical and asymmetrical phosphate diesters, ProTides, and functioning as a peptide coupling agent[2][3].
-
4-Nitrophenyl Phosphorodichloridate: Features an electron-withdrawing nitro group that enhances the electrophilicity of the phosphorus center, making it ideal for the phosphitylation of sterically hindered biomolecules and bioconjugation[4].
-
m-Phenylene Phosphorodichloridate: A bifunctional reagent containing two phosphorodichloridate groups in a meta-disposition. It provides a unique structural motif for synthesizing angular monomers, cyclic phosphates, and polyphosphonates[1].
Mechanistic Foundations: Causality in Stepwise Substitution
The true power of phosphorodichloridates lies in the differential reactivity of their two P-Cl bonds. When a nucleophile (e.g., an alcohol or amine) attacks the phosphorus center, the first chloride ion is displaced rapidly. However, the newly attached alkoxy or alkylamino group donates electron density back to the phosphorus atom via pπ-dπ interactions. This electronic enrichment significantly reduces the electrophilicity of the phosphorus center, making the displacement of the second chloride ion substantially slower and requiring higher temperatures or stronger bases[5][6].
This causality—electronic desensitization following the first substitution —is what allows chemists to synthesize asymmetric phosphoramidates and mixed phosphate diesters without forming complex mixtures of symmetric byproducts.
Caption: Stepwise nucleophilic substitution of phenyl phosphorodichloridate exploiting differential P-Cl reactivity.
High-Impact Applications in Drug Development
ProTide Technology (Phosphoramidate Prodrugs)
Many antiviral and anticancer nucleoside analogues suffer from poor cellular permeability and inefficient intracellular phosphorylation by host kinases. The ProTide (Prodrug Nucleotide) approach solves this by masking the polar phosphate group with a lipophilic phenyl ring and an amino acid ester[6][7]. Phenyl phosphorodichloridate is the foundational reagent for this synthesis, allowing the sequential attachment of the amino acid and the nucleoside[5].
Caption: Intracellular enzymatic activation pathway of ProTide molecules bypassing rate-limiting kinases.
Cyclic Phosphates and Nucleotide Analogues
Phosphorodichloridates are utilized to synthesize non-nucleoside and nucleoside cyclic phosphates. By reacting phenyl phosphorodichloridate with an unconstrained diol (e.g., 1,3-propanediol or 1,4-butanediol), stable six- to nine-membered cyclic phosphate diesters are formed[8]. However, due to ring strain, this reagent is generally ineffective for forming highly strained five-membered cyclic phosphates (like 3',5'-cAMP) directly from nucleosides[8].
Peptide Coupling and -Lactam Synthesis
Beyond phosphorylation, phenyl phosphorodichloridate acts as a potent dehydrating and coupling agent. It is used to cyclize open-chain
Quantitative Data: Reagent Comparison
The following table summarizes the properties and typical synthetic yields of key phosphorodichloridates used in modern laboratories[1][2][4][8][10].
| Reagent | CAS Number | Primary Synthetic Application | Typical Yields | Key Mechanistic Characteristic |
| Phenyl phosphorodichloridate | 770-12-7 | ProTides, cyclic phosphates, peptide coupling | 60–95% | Baseline electrophilicity; yields highly stable intermediates. |
| 4-Nitrophenyl phosphorodichloridate | 772-79-2 | Bioconjugation, sterically hindered phosphitylation | 70–90% | Enhanced reactivity due to electron-withdrawing -NO₂ group. |
| m-Phenylene phosphorodichloridate | 1499-17-8 | Polyphosphonates, angular cyclic phosphates | 65–85% | Dual bifunctionality allows for complex polymerization. |
Validated Experimental Methodologies
The following protocols are designed as self-validating systems. Observational cues and analytical checkpoints are embedded to ensure scientific integrity.
Protocol 1: Synthesis of Phenyl Phosphorodichloridate
Objective: Preparation of the core reagent from phenol and phosphoryl chloride (POCl₃)[11].
Mechanistic Causality: The reaction relies on the nucleophilic attack of phenol on the highly electrophilic POCl₃. Diethylamine hydrochloride acts as a catalytic proton shuttle, facilitating the removal of HCl gas to drive the equilibrium forward[11].
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an alkaline gas trap (to neutralize evolved HCl)[10].
-
Reagent Charging: Add 225 g (1.46 mol) of phosphoryl chloride and 2 g of diethylamine hydrochloride to the flask[11].
-
Addition: Heat the mixture to 105°C–110°C. Over a 2-hour period, add 94 g (1.0 mol) of anhydrous phenol dropwise[11].
-
Self-Validation Check: Vigorous evolution of HCl gas will be observed in the trap. If gas evolution stops prematurely, the reaction has stalled.
-
-
Maturation: Maintain the temperature at 110°C–115°C for an additional 2 hours until gas evolution completely ceases[11].
-
Purification: Isolate the product via fractional vacuum distillation. Phenyl phosphorodichloridate distills as a clear liquid. Store strictly under argon at 2–8°C[3].
Protocol 2: One-Pot Synthesis of Nucleoside Phosphoramidates (ProTide)
Objective: Coupling of an amino acid ester and a nucleoside to phenyl phosphorodichloridate[5][6].
Mechanistic Causality: Triethylamine (Et₃N) is used to scavenge HCl, preventing the degradation of the acid-sensitive glycosidic bond of the nucleoside. The reaction is initiated at −78°C to suppress the formation of symmetrical diamidate byproducts, exploiting the reduced electrophilicity of the mono-substituted intermediate[5][6].
-
First Substitution (Amino Acid Attachment): Dissolve the amino acid ester hydrochloride (1.0 equiv) and phenyl phosphorodichloridate (1.0 equiv) in anhydrous dichloromethane (DCM) under argon. Cool to −78°C[5][6].
-
Base Addition: Add anhydrous Et₃N (2.0 equiv) dropwise. Stir for 1 hour at −78°C, then allow to warm to room temperature for 1–2 hours[5].
-
Self-Validation Check: A dense white precipitate (Et₃N·HCl) will form, confirming the displacement of the first chloride. ³¹P NMR should show a shift to ~ +4 to +5 ppm[5].
-
-
Second Substitution (Nucleoside Attachment): To the crude phosphorochloridate intermediate, add the 2',3'-protected nucleoside (0.8 equiv) and additional base (e.g., N-methylimidazole or pyridine)[6]. Stir at room temperature for 12–24 hours.
-
Workup: Evaporate the solvent, resuspend in diethyl ether to precipitate remaining salts, filter, and purify the filtrate via silica gel flash chromatography to isolate the diastereomeric ProTide mixture[5][6].
Protocol 3: Formation of Cyclic Phosphates from Diols
Objective: Synthesis of a six-membered cyclic phosphate from 1,3-propanediol[8].
Mechanistic Causality: Pyridine acts as both a solvent and a nucleophilic catalyst, forming a highly reactive pyridinium phosphonate intermediate that is rapidly trapped by the intramolecular hydroxyl group of the diol[1][8].
-
Setup: Dissolve phenyl phosphorodichloridate (1.0 equiv) in anhydrous pyridine under an inert atmosphere. Cool to 0°C.
-
Addition: Slowly add a solution of 1,3-propanediol (1.0 equiv) in anhydrous pyridine dropwise to prevent intermolecular polymerization[8].
-
Cyclization: Stir the mixture at room temperature for 4–6 hours.
-
Self-Validation Check: The formation of pyridinium hydrochloride salt as a precipitate indicates successful cyclization[1].
-
-
Isolation: Filter the salts, concentrate the filtrate under reduced pressure, and purify via recrystallization to yield the stable cyclic phosphate diester[1].
Conclusion
Phosphorodichloridates remain indispensable tools in the arsenal of the synthetic organic chemist. By understanding the electronic causality of their stepwise reactivity, researchers can design highly efficient, self-validating protocols for the synthesis of complex therapeutics. Whether utilized in the generation of life-saving ProTide antivirals or the construction of novel cyclic nucleotides, the precise manipulation of these bifunctional electrophiles continues to drive innovation in drug development and materials science.
References
-
Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′-Deoxypseudoisocytidine - National Institutes of Health (PMC). [Link]
-
Synthesis of phenyl phosphorodichloridate - PrepChem.com. [Link]
-
Phenyl phosphorodichloridate in the synthesis of cyclic phosphate diesters of biological interest - Canadian Journal of Chemistry. [Link]
-
The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues... - National Institutes of Health (PMC).[Link]
-
ChemInform Abstract: A Convenient Method for β-Lactam Formation from α-Amino Acids Using Phenyl Phosphorodichloridate Reagent - ResearchGate.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 770-12-7: Phosphorodichloridic acid, phenyl ester [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to the Safe Handling of 2,6-Dimethylphenyl Phosphorodichloridate
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Understanding the Inherent Reactivity
2,6-Dimethylphenyl phosphorodichloridate is a member of the organophosphate family, specifically a phosphorodichloridate.[1] While organophosphates are broadly recognized for their potential biological activity, the immediate and primary hazard of this reagent in a laboratory setting stems from its two highly reactive phosphorus-chlorine (P-Cl) bonds.[2][3] These bonds are exquisitely sensitive to nucleophiles, most notably water. This inherent reactivity is the central principle from which all safety and handling protocols must be derived. Unlike more stable reagents, 2,6-dimethylphenyl phosphorodichloridate demands a proactive and deeply informed approach to safety, where understanding the causality of its hazards is paramount to mitigating them. This guide is structured to provide that understanding, moving from hazard identification to practical, field-proven protocols for its safe manipulation, storage, and disposal.
Section 1: Hazard Analysis and Reactivity Profile
This compound is not merely a toxic substance; it is a corrosive and highly reactive chemical. Its hazardous nature is a direct consequence of its molecular structure.
Primary Hazard: Violent Hydrolysis
The defining risk of phosphorodichloridates is their vigorous and often violent reaction with water.[4] Contact with moisture, including humidity in the air, leads to a rapid hydrolysis reaction. This process is highly exothermic and produces two hazardous byproducts: hydrochloric acid (HCl) and 2,6-dimethylphenyl phosphoric acid derivatives.[2][3]
The immediate consequence of this reaction is the generation of corrosive HCl gas and acidic byproducts, which are responsible for the severe skin burns, eye damage, and respiratory irritation associated with the compound.[5] This is not a simple irritation; it is the rapid, chemically-induced destruction of tissue.
Secondary Hazard: Systemic Toxicity
As an organophosphorus compound, the potential for systemic toxicity through inhalation, ingestion, or dermal absorption must be respected.[6][7] Organophosphates can act as acetylcholinesterase inhibitors, disrupting nerve signal transmission.[8][9] While the acute corrosive effects are more immediately apparent, significant exposure could lead to neurological symptoms.[6][10]
Hazard Identification Summary
The following table summarizes the key hazard classifications based on the Globally Harmonized System (GHS) for this compound and its class.
| Hazard Class | GHS Category | Hazard Statement | Causality |
| Skin Corrosion | Category 1B/1C | H314: Causes severe skin burns and eye damage.[5] | Rapid hydrolysis upon contact with skin moisture, forming hydrochloric acid and phosphoric acids.[3][4] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[5] | Immediate and severe corrosion of eye tissue by the compound and its hydrolysis products. |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. | Corrosive damage to the gastrointestinal tract and potential systemic organophosphate toxicity. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Inhalation of vapors or aerosols irritates the respiratory tract; hydrolysis in the lungs produces HCl. |
| Water Reactivity | - | Reacts violently with water. | The two P-Cl bonds are highly susceptible to nucleophilic attack by water, leading to a rapid, exothermic reaction.[2] |
Section 2: The Hierarchy of Controls: A Multi-Layered Defense
Effective safety is not achieved by a single action but by implementing a multi-layered system of controls. This hierarchy prioritizes engineering and administrative controls to minimize exposure, with Personal Protective Equipment (PPE) serving as the final, critical barrier.
Engineering Controls: Your First and Best Line of Defense
The primary objective is to physically isolate the researcher from the chemical.
-
Certified Chemical Fume Hood: All handling of 2,6-dimethylphenyl phosphorodichloridate, from weighing to reaction quenching, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow protects the user from inhaling corrosive vapors and ensures that any released HCl gas is safely exhausted.
-
Inert Atmosphere Operations: For reactions requiring the strict exclusion of moisture, a glovebox or Schlenk line setup is mandatory. This prevents the degradation of the reagent and the hazardous evolution of HCl gas.
-
Safety Shower and Eyewash Station: An accessible, tested, and unobstructed safety shower and eyewash station must be within a 10-second travel distance. Proximity is critical due to the rapid, corrosive nature of the chemical.
Administrative Controls: Codifying Safe Practices
These are the procedures and work practices that reduce the risk.
-
Restricted Access: Only trained personnel should be permitted to work with this chemical. The area where it is being used should be clearly marked with warning signs.
-
Minimizing Quantity: Only the minimum amount of the chemical required for the experiment should be handled at any given time. Avoid stocking large quantities.
-
Dry Environment: Keep the work area, including glassware and spatulas, scrupulously dry. Do not handle this chemical on a humid day if possible.
Personal Protective Equipment (PPE): The Final Barrier
PPE selection must be deliberate and based on the specific hazards of corrosion and potential systemic toxicity.[11][12]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (in fume hood) | Safety goggles and a full-face shield.[13][14] | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or a double layer of Nitrile).[14][15] | Flame-resistant lab coat, chemical-resistant apron.[13] | Not required if handled in a certified fume hood. |
| Active Reaction/Workup | Safety goggles and a full-face shield.[13][14] | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or a double layer of Nitrile).[14][15] | Flame-resistant lab coat, chemical-resistant apron.[13] | Not required if handled in a certified fume hood. |
| Large Spill Cleanup (>50 mL) | Full-face respirator with acid gas cartridge.[11][16] | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton). | Full-body chemical-resistant suit (e.g., Tychem).[14] | Full-face respirator with acid gas cartridge. |
Causality Behind PPE Choices:
-
Face Shield over Goggles: Goggles alone are insufficient.[13] A full-face shield is mandatory to protect the entire face from splashes during transfers or a reactive quench.
-
Glove Selection: Standard thin nitrile gloves offer minimal protection and short breakthrough times.[15] Double-gloving or using thicker, more robust gloves like butyl rubber is essential. Always inspect gloves for damage before use.[1]
-
Chemical Apron: A lab coat can be penetrated. A chemical-resistant apron made of materials like PVC provides a necessary additional layer of protection against corrosive liquid splashes.[13][16]
Section 3: Standard Operating Procedures (SOPs)
These step-by-step protocols are designed to be self-validating systems for safe handling.
SOP for Weighing and Transfer
-
Preparation: Don all required PPE (face shield, goggles, lab coat, apron, heavy-duty gloves). Place all necessary equipment (spatulas, weigh paper, secondary container) inside the chemical fume hood.
-
Inerting: Place a container of a dry, inert absorbent material (e.g., sand, vermiculite) in the fume hood for immediate use in case of a small spill.
-
Transfer: Open the main container inside the fume hood. Use a clean, dry spatula to transfer the required amount to a tared, dry secondary container.
-
Closure: Immediately and securely close the main container. Wipe any residue from the outside of the container with a cloth lightly dampened with a non-reactive solvent (e.g., hexane), followed by a dry cloth.
-
Cleanup: Place any contaminated weigh paper or wipes into a dedicated solid hazardous waste container located within the fume hood.
SOP for Reaction Quenching and Workup
The quenching process is one of the most hazardous steps, as it involves intentionally reacting the residual phosphorodichloridate.
-
Pre-Cooling: Cool the reaction vessel in an ice bath to manage the exotherm of the quench.
-
Solvent Selection: Ensure the quenching solvent is one in which both the reagent and water have some solubility, and which can absorb heat (e.g., THF, isopropanol). Do NOT quench directly with water.
-
Slow Addition: Slowly add a non-nucleophilic, protic solvent like isopropanol to the cooled reaction mixture with vigorous stirring. This will react with the phosphorodichloridate in a more controlled manner than water.
-
Controlled Hydrolysis: After the initial quench, a solution of saturated sodium bicarbonate or a dilute base can be added very slowly to neutralize the generated acids. Monitor for gas evolution and temperature increase.
-
Verification: Check the pH of the aqueous layer to ensure it is neutral or slightly basic before proceeding with extraction or disposal.
SOP for Storage
-
Environment: Store the container in a cool, dry, well-ventilated place away from any sources of moisture or incompatible materials.[1] A dedicated, corrosion-proof cabinet is ideal.
-
Incompatible Materials: Store separately from bases, oxidizing agents, alcohols, and especially water.
-
Container Integrity: Keep the container tightly closed.[1] Use paraffin film or a similar sealant around the cap for long-term storage to provide an extra barrier against atmospheric moisture.
SOP for Waste Disposal
-
Segregation: All waste contaminated with 2,6-dimethylphenyl phosphorodichloridate (e.g., gloves, weigh paper, reaction residues) must be segregated into a dedicated, clearly labeled hazardous waste container.
-
Neutralization: Unreacted (non-quenched) material must NEVER be placed directly in a waste container. It must be carefully quenched and neutralized as described in SOP 3.2.
-
Labeling: The waste container must be labeled "Hazardous Waste: Corrosive, Water-Reactive Organophosphate" and list all components.
-
Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EHS) office in accordance with all local and national regulations.[15]
Section 4: Emergency Response Protocols
Rapid and correct response to an emergency can significantly reduce injury and damage.
Emergency Workflow: Spill Response
Caption: Decision workflow for responding to a chemical spill.
Exposure Scenarios
-
Skin Contact: This is a medical emergency. Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes, removing all contaminated clothing while under the shower.[17] Seek immediate medical attention. Do not attempt to neutralize the chemical on the skin.
-
Eye Contact: This is a severe medical emergency. Forcibly hold the eyelids open and flush with copious amounts of water at an eyewash station for at least 15 minutes. Immediately seek specialized medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately.[18] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so safely) and call for immediate medical assistance.[15]
-
Ingestion: Do NOT induce vomiting, as this risks perforation of the esophagus. If the person is conscious, have them rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1]
Section 5: Visualization of Key Processes
Standard Handling Workflow
Caption: The hazardous hydrolysis reaction pathway.
References
- Phosphorodichloridic acid, 2,6-dimethylphenyl ester Safety D
- Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School.
- Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS.
- Safe Handling of Corrosive Chemicals. The Chemistry Blog.
- Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
- How To Choose The Right PPE For Chemical Handling. Hazchem Safety.
- SAFETY D
- Organophosphate pesticides: a review on classification, synthesis, toxicity, remedi
- SAFETY D
- Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.
- SAFETY D
- Studies of Organophosphorochloridates. Part V.
- SAFETY D
- Studies on Synthesis and Kinetic Hydrolysis of Chiral Organic Phosphoramidates by Suitable Methods.
- Organophosphate pesticides: a review on classification, synthesis, toxicity, remedi
- Organophosph
- SAFETY D
- Chemical Spills.
- Organophosphate Insecticides: A Brief Overview of Global Use and Their Treatment with Short-Dur
- Dangers of organophosphate pesticide exposure to human health.
- CAS 770-12-7: Phosphorodichloridic acid, phenyl ester. CymitQuimica.
- ETHYL PHOSPHORODICHLORID
Sources
- 1. lookchem.com [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. ETHYL PHOSPHORODICHLORIDATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Organophosphate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Organophosphate Insecticides: A Brief Overview of Global Use and Their Treatment with Short-Duration Isoflurane | MDPI [mdpi.com]
- 11. oshatrainingschool.com [oshatrainingschool.com]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 14. hazchemsafety.com [hazchemsafety.com]
- 15. buyat.ppg.com [buyat.ppg.com]
- 16. blog.storemasta.com.au [blog.storemasta.com.au]
- 17. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 18. static.cymitquimica.com [static.cymitquimica.com]
"2,6-Dimethylphenyl phosphorodichloridate" suppliers and purity grades
Technical Whitepaper: 2,6-Dimethylphenyl Phosphorodichloridate
Executive Summary
2,6-Dimethylphenyl phosphorodichloridate (CAS: 18350-98-6 ) is a specialized organophosphorus electrophile used primarily as a hindered phosphorylating agent in the synthesis of complex phosphate esters, nucleotides, and phosphoramidate prodrugs. Distinguished by the steric bulk of the 2,6-dimethyl (xylyl) group, this reagent offers enhanced regioselectivity compared to the more common phenyl phosphorodichloridate.
This guide addresses a critical gap in the commercial landscape: unlike commodity reagents, 2,6-dimethylphenyl phosphorodichloridate is rarely stocked by major catalog suppliers (e.g., Sigma-Aldrich, Thermo Fisher) and is typically acquired through specialty aggregators or prepared in situ via custom synthesis.
Chemical Profile & Identity
| Property | Specification |
| Chemical Name | 2,6-Dimethylphenyl phosphorodichloridate |
| Synonyms | 2,6-Xylyl phosphorodichloridate; 2,6-Dimethylphenyl dichlorophosphate |
| CAS Number | 18350-98-6 |
| Molecular Formula | C₈H₉Cl₂O₂P |
| Molecular Weight | 239.04 g/mol |
| Structure | (2,6-Me₂C₆H₃)O–P(O)Cl₂ |
| Physical State | Colorless to pale yellow liquid (fumes in air) |
| Reactivity | Highly moisture-sensitive; hydrolyzes to HCl and phosphoric acid monoesters.[1] |
Supply Chain & Purity Landscape
Due to its hydrolytic instability and specialized application, this reagent is classified as a Non-Catalog Specialty Item . Researchers must often choose between sourcing from boutique aggregators or performing in-house synthesis.
Supplier Tiers
| Supplier Type | Examples | Availability | Purity Reliability | Recommended For |
| Tier 1: Major Catalogs | Sigma, TCI, Alfa | Rarely Stocked | N/A | General screening (if found) |
| Tier 2: Aggregators | CymitQuimica, MolAid, LookChem | Lead Time: 2-4 Weeks | Variable (Check COA) | R&D Scale (<100 g) |
| Tier 3: Custom Synthesis | Enamine, WuXi, local CROs | Made to Order | High (>98%) | GLP/GMP Scale (>1 kg) |
Purity Grades & Specifications
For sensitive nucleotide or prodrug synthesis, "Technical Grade" is insufficient due to the presence of hydrolyzed species that terminate chain elongation or lower yield.
-
Synthesis Grade (>95%): Acceptable for early-stage scaffold synthesis.
-
Major Impurities: 2,6-dimethylphenol (<2%), POCl₃ (<1%).
-
-
High Purity / Reagent Grade (>98%): Required for late-stage functionalization.
-
Critical Specification:Hydrolyzable Chloride content must match theoretical (approx. 29.6%).
-
QC Method:³¹P NMR (Single peak, no P-OH or P-O-P signals).
-
Sourcing Decision Matrix
Figure 1: Decision matrix for sourcing moisture-sensitive specialty phosphorylating agents.
Self-Validating Synthesis Protocol
Since commercial stock is unreliable, the following protocol allows for the preparation of high-purity reagent in the lab. This method utilizes Magnesium Chloride (MgCl₂) catalysis to ensure mono-substitution, preventing the formation of the unwanted bis(2,6-dimethylphenyl) chlorophosphate.
Reaction: 2,6-Me₂C₆H₃OH + POCl₃ (excess) --[MgCl₂]--> (2,6-Me₂C₆H₃)OP(O)Cl₂ + HCl
Step-by-Step Methodology:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a NaOH scrubber to trap HCl), and a temperature probe. Flush the system with dry Nitrogen or Argon.
-
Reagents:
-
Phosphorus Oxychloride (POCl₃): 46.0 g (0.30 mol, 3.0 equiv) – Note: Excess is critical to prevent di-ester formation.
-
2,6-Dimethylphenol: 12.2 g (0.10 mol, 1.0 equiv).
-
Magnesium Chloride (anhydrous): 0.1 g (1 mol% catalyst).
-
-
Addition: Charge the flask with POCl₃ and MgCl₂. Heat to 90°C.
-
Reaction: Add 2,6-Dimethylphenol portion-wise (solid) or as a melt over 30 minutes.
-
Reflux: Heat the mixture to reflux (approx. 105-110°C) for 3–5 hours. Monitor HCl evolution; reaction is complete when gas evolution ceases.
-
Validation (In-Process Control): Take an aliquot for ³¹P NMR (CDCl₃).
-
Target: Singlet at approx. +3-5 ppm (relative to H₃PO₄).
-
Impurity: Disappearance of POCl₃ peak (approx. +2-3 ppm) is not required yet, but no peaks should appear for the di-ester.
-
-
Purification:
-
First, distill off excess POCl₃ at atmospheric pressure or slight vacuum.
-
Crucial Step: Distill the product under high vacuum (<1 mmHg). The product typically boils between 110–130°C at 0.5 mmHg.
-
-
Storage: Store in a Schlenk flask or sealed ampoule under inert gas at 4°C.
Application Workflow: Phosphorylation
The primary utility of this reagent is introducing a phosphate group with a "removable" or "lipophilic" masking group. The 2,6-dimethyl group provides steric protection, reducing nucleophilic attack at the phosphorus center by bulky nucleophiles, thus allowing for selective phosphorylation of primary alcohols over secondary ones.
Standard Operating Procedure (SOP) for Nucleoside Phosphorylation:
-
Activation: Dissolve the nucleoside (protected) in anhydrous Pyridine/THF.
-
Coupling: Add 2,6-Dimethylphenyl phosphorodichloridate (1.2 equiv) at -10°C.
-
Quenching/Hydrolysis: Add water (to form the phosphodiester) or an amine (to form the phosphoramidate).
-
Deprotection (Optional): The 2,6-dimethylphenyl group is stable to mild acid/base but can be removed via oxidative cleavage or specialized hydrogenolysis conditions if required.
Figure 2: Workflow for using 2,6-dimethylphenyl phosphorodichloridate in nucleoside synthesis.
Safety & Handling
-
Hazard Class: Corrosive (Skin Corr. 1B), Moisture Sensitive.[2]
-
Engineering Controls: Handle strictly in a fume hood or glovebox.
-
Incompatibility: Water, alcohols, strong bases. Reacts violently with water to release HCl gas.
-
PPE: Face shield, neoprene gloves, and acid-resistant apron.
References
-
LookChem. (2025). Phosphorodichloridic acid, 2,6-dimethylphenyl ester - CAS 18350-98-6 Data Sheet. Retrieved from
-
CymitQuimica. (2025). Catalog Entry for CAS 18350-98-6. Retrieved from
-
National Institutes of Health (NIH). (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. (Discusses MgCl₂ catalyzed phosphorylation). Retrieved from
-
ResearchGate. (2015). 2,6-Dimethylphenol derived H-phosphonate and α-hydroxyphosphonate: Facile synthesis. (Describes hydrolysis of the dichloridate precursor). Retrieved from
Sources
The Strategic Application of 2,6-Dimethylphenyl Phosphorodichloridate in Advanced Chemical Synthesis
Executive Summary
In the landscape of organophosphorus chemistry, the precise control of reactivity and stability at the phosphorus(V) center is paramount. 2,6-Dimethylphenyl phosphorodichloridate (also known as 2,6-xylyl dichlorophosphate; CAS: 18350-98-6) serves as a highly specialized phosphorylating agent and coupling reagent[1][2]. By leveraging the steric bulk of its ortho-methyl groups, this reagent provides exceptional control over nucleophilic attack trajectories. This whitepaper explores its structural rationale, its critical role in the classical phosphotriester synthesis of oligonucleotides, and its industrial application in engineering hydrolysis-resistant flame retardants.
Structural Rationale & Physicochemical Profile
The utility of 2,6-dimethylphenyl phosphorodichloridate (2,6-DMPDCP) is fundamentally rooted in its steric geometry. Standard aryl phosphorodichloridates (e.g., phenyl phosphorodichloridate) are highly electrophilic but suffer from poor regioselectivity and high susceptibility to hydrolysis.
By introducing methyl groups at the 2 and 6 positions of the phenyl ring, a "steric shield" is created around the tetrahedral P(V) center[3][4]. This structural modification imposes a high kinetic barrier against spontaneous nucleophilic attack (such as by water or off-target hydroxyl groups). Consequently, reactions utilizing 2,6-DMPDCP require potent nucleophilic catalysts to proceed, but the resulting phosphate esters exhibit unparalleled stability[4][5].
Table 1: Comparative Analysis of Aryl Phosphorodichloridates
| Reagent | Steric Profile | Reactivity (P-Cl) | Hydrolytic Stability of Product | Primary Synthetic Application |
| Phenyl phosphorodichloridate | Minimal | High | Low | General phosphorylation, mixed anhydrides |
| 2-Chlorophenyl phosphorodichloridate | Moderate | Moderate | Moderate | Standard phosphotriester oligo synthesis[6] |
| 2,6-Dimethylphenyl phosphorodichloridate | High (Ortho-Methyls) | Low (Requires Catalyst) | High | Hydrolysis-resistant triesters & flame retardants[3] |
Application I: The Phosphotriester Method in Oligonucleotide Synthesis
While modern automated DNA/RNA synthesis is dominated by P(III) phosphoramidite chemistry[7], the P(V) phosphotriester approach remains a robust methodology for solution-phase scale-ups and the synthesis of heavily modified linkages.
Mechanistic Causality
In the phosphotriester method, an internucleotide linkage is formed by reacting a 3'-OH protected nucleoside with an aryl phosphorodichloridate, followed by the addition of a 5'-OH nucleoside[7]. Historically, 2-chlorophenyl phosphorodichloridate has been the standard reagent[5][6]. However, the 2,6-dimethylphenyl group offers a distinct advantage: its extreme steric bulk prevents the incoming 5'-OH from attacking the newly formed bridging phosphate, thereby eliminating chain-cleavage and branching side-reactions.
Because the steric hindrance drastically reduces the electrophilicity of the P-Cl bond, standard bases like pyridine are insufficient for coupling. The causality of the workflow dictates the mandatory use of a hyper-nucleophilic catalyst—such as N-methylimidazole (NMI) or 1-(mesitylsulfonyl)-3-nitro-1,2,4-triazole (MSNT)—to form a highly reactive intermediate that forces the coupling forward[5][6].
Workflow of internucleotide phosphotriester linkage formation using 2,6-DMPDCP.
Step-by-Step Methodology: Internucleotide Coupling
Self-Validating Protocol for Liquid-Phase Synthesis:
-
Activation: Dissolve the 5'-O-protected nucleoside (1.0 eq) in anhydrous pyridine under an inert argon atmosphere.
-
Primary Phosphorylation: Add 2,6-dimethylphenyl phosphorodichloridate (1.2 eq) dropwise at 0°C. Stir for 2 hours. Validation: Monitor via
P NMR; the disappearance of the reagent peak and the emergence of a single intermediate peak confirms the formation of the 3'-(2,6-xylyl) phosphorochloridate. -
Catalysis & Coupling: Introduce the 3'-O-protected nucleoside (1.1 eq) followed immediately by the coupling catalyst, MSNT (3.0 eq) or NMI[5][6].
-
Incubation: Allow the reaction to warm to room temperature and stir for 12 hours. The steric bulk prevents over-reaction, ensuring high fidelity.
-
Quenching & Workup: Quench the reaction with aqueous TEAB (triethylammonium bicarbonate) buffer to hydrolyze any unreacted P-Cl bonds, followed by standard organic extraction (DCM/H
O).
Application II: Engineering Hydrolytic Stability in Flame Retardants
Beyond nucleotide chemistry, 2,6-DMPDCP is a critical building block in materials science, specifically in the synthesis of advanced phosphorus-based flame retardants[3].
The PX-200 Paradigm
Traditional phosphate ester flame retardants are prone to hydrolysis. In high-humidity environments, they degrade to release phosphoric acid, which can corrode polymer matrices and cause catastrophic short circuits in printed wiring boards[3]. By utilizing 2,6-DMPDCP, manufacturers synthesize sterically hindered diaryl phosphates, such as tetrakis(2,6-dimethylphenyl) resorcinol diphosphate (commercially known as Daihachi's PX-200)[3][4]. The bulky 2,6-dimethylphenoxy groups physically block water molecules from accessing the phosphorus core, yielding a compound with exceptional hydrolytic and thermal stability[4].
Mechanism of hydrolytic stability imparted by the steric bulk of 2,6-dimethylphenyl groups.
Step-by-Step Methodology: Synthesis of Sterically Hindered Diphosphates
-
Precursor Preparation: Charge a reactor with resorcinol (1.0 eq) and a Lewis acid catalyst (e.g., anhydrous MgCl
, 0.05 eq)[2]. -
Condensation: Slowly add 2,6-dimethylphenyl phosphorodichloridate (2.05 eq) under continuous stirring and nitrogen flow.
-
Thermal Activation: Heat the mixture gradually to 140–160°C. The elevated temperature is strictly required to overcome the steric hindrance of the 2,6-dimethyl groups during the formation of the P-O-C linkages.
-
HCl Evolution: Maintain temperature until the evolution of HCl gas ceases, indicating the completion of the condensation[2].
-
Purification: Cool the mixture, wash with dilute aqueous NaOH to neutralize residual acids, and perform vacuum distillation to isolate the high-purity tetrakis(2,6-dimethylphenyl) resorcinol diphosphate[2].
Safety, Handling, and Quenching Protocols
As a highly reactive organophosphorus chloride, 2,6-DMPDCP requires stringent handling protocols to ensure laboratory safety and reagent integrity[8][9].
-
Environmental Controls: The reagent reacts exothermically with moisture to evolve corrosive HCl gas and phosphoric acid derivatives. It must be handled exclusively in a dry inert atmosphere (glovebox or Schlenk line)[8].
-
PPE Requirements: Operations require safety glasses with side-shields (EN166/NIOSH approved) and rigorously inspected impervious gloves (EN 374 standard)[8][9].
-
Quenching Protocol: Spills or residual reagent must never be quenched directly with water. Instead, slowly add the material to a large excess of a cold, dilute alkaline solution (e.g., 5% Na
CO or 1M NaOH in ice) under a fume hood to safely hydrolyze the P-Cl bonds without violent exotherms[8].
References
-
[1] Title: 2,6-dimethylphenyl dichlorophosphoric acid - CAS号18350-98-6 | Source: Molaid | URL: [Link]
-
[8] Title: Phosphorodichloridic acid, 2,6-dimethylphenyl ester Safety Data Sheets(SDS) | Source: Lookchem | URL:[Link]
-
[6] Title: Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage | Source: The Journal of Organic Chemistry (ACS Publications) | URL:[Link]
-
[5] Title: US20060036090A1 - Method for the chemical synthesis of oligonucleotides | Source: Google Patents | URL:
-
Title: Chemical Synthesis of Oligonucleotides | Source: Integrated DNA Technologies / ULaval | URL:[Link]
-
[7] Title: Synthesis of oligonucleotides on a soluble support | Source: Beilstein Journal of Organic Chemistry | URL:[Link]
-
[3] Title: Flame Retardants, Phosphorus (Kirk-Othmer Encyclopedia of Chemical Technology) | Source: Softbeam / Wiley | URL:[Link]
-
[2] Title: US20020013488A1 - High purity sterically hindered diaryl dichlorophosphates | Source: Google Patents | URL:
-
[9] Title: Phosphorodichloridic acid, 2,6-dimethylphenyl ester Safety Data Sheets | Source: Lookchem | URL:[Link]
-
[4] Title: (PDF) Flame Retardants, Phosphorus | Source: ResearchGate | URL:[Link]
Sources
- 1. 2,6-dimethylphenyl dichlorophosphoric acid - CAS号 18350-98-6 - 摩熵化学 [molaid.com]
- 2. US20020013488A1 - High purity sterically hindered diaryl chlorophosphates and method for their preparation - Google Patents [patents.google.com]
- 3. softbeam.net:8080 [softbeam.net:8080]
- 4. researchgate.net [researchgate.net]
- 5. US20060036090A1 - Method for the chemical synthesis of oligonucleotides - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Synthesis of oligonucleotides on a soluble support [beilstein-journals.org]
- 8. Phosphorodichloridic acid, 2,6-dimethylphenyl ester Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. Phosphorodichloridic acid, 2,6-dimethylphenyl ester Safety Data Sheets(SDS) lookchem [lookchem.com]
Methodological & Application
Application Note: Synthesis of Asymmetrical Phosphotriesters Using 2,6-Dimethylphenyl Phosphorodichloridate
Abstract
Phosphotriesters are pivotal structural motifs in medicinal chemistry, most notably in the ProTide (pronucleotide) approach, which enhances the cellular uptake and activation of nucleoside analogue drugs.[1][2] The synthesis of asymmetrical phosphotriesters, where three different groups are attached to a central phosphorus atom, requires a robust and selective phosphorylation strategy. This guide details the application of 2,6-dimethylphenyl phosphorodichloridate, a sterically hindered P(V) phosphorylating agent, for the controlled, sequential synthesis of complex phosphotriesters. We will explore the mechanistic rationale for its use, provide a detailed experimental protocol for a representative synthesis, and discuss troubleshooting and characterization techniques.
Introduction: The Strategic Advantage of Steric Hindrance
The conversion of biologically active nucleoside monophosphates into their corresponding triphosphates is often the rate-limiting step in their mechanism of action.[3][4] The ProTide strategy circumvents this by masking the phosphate group as a neutral phosphotriester, which can more readily cross cell membranes. Once inside the cell, enzymatic cleavage unmasks the monophosphate, which is then converted to the active triphosphate form.[2]
The creation of these sophisticated prodrugs necessitates the precise, stepwise addition of different nucleophiles (e.g., a protected nucleoside, an amino acid ester) to a phosphorus center. This is where the choice of phosphorylating agent becomes critical.
Why 2,6-Dimethylphenyl Phosphorodichloridate?
While simple reagents like phosphorus oxychloride (POCl₃) can be used, they often lead to mixtures of products due to their high reactivity.[5] 2,6-Dimethylphenyl phosphorodichloridate offers a superior level of control due to the steric bulk of the 2,6-dimethylphenyl (xylyl) group. This steric shield moderates the reactivity of the phosphorus center, allowing for a more controlled and selective reaction pathway.
The key advantages are:
-
Sequential Reactivity: The first chlorine atom is readily displaced by a primary or less hindered alcohol. The resulting phosphomonochloridate is now significantly more sterically encumbered, making the second substitution slower and more selective towards less hindered or more potent nucleophiles.
-
Stability: The bulky aryl group provides stability to the reagent and its intermediates, simplifying handling and purification procedures.
-
Versatility: This reagent is suitable for creating the P(V)-based phosphotriesters and phosphoramidates central to many modern antiviral and anticancer agents.[1][6]
Reaction Mechanism: A Controlled Stepwise Substitution
The synthesis of an asymmetrical phosphotriester using 2,6-dimethylphenyl phosphorodichloridate proceeds via a sequential nucleophilic substitution mechanism at the phosphorus center. The overall process can be visualized as a two-step displacement of the chloride leaving groups.
-
Formation of the Phosphomonochloridate Intermediate: The first alcohol (R¹-OH), typically the most valuable or sterically accessible component like a protected nucleoside, attacks the electrophilic phosphorus atom. A non-nucleophilic base, such as pyridine or triethylamine (Et₃N), is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
-
Formation of the Final Phosphotriester: The second, different alcohol (R²-OH) or amine (R²-NH₂) is introduced. This nucleophile displaces the remaining chloride to form the final, stable phosphotriester product. This second step may require slightly more forcing conditions (e.g., longer reaction time or gentle heating) due to the increased steric hindrance of the intermediate.
The entire process is a controlled construction of the desired molecule, leveraging steric and electronic effects to achieve high selectivity.
Caption: Sequential substitution mechanism for phosphotriester synthesis.
Experimental Protocols
This section provides a general, representative protocol for the synthesis of an asymmetrical phosphotriester. The example chosen is the phosphorylation of a protected sugar with a simple alcohol, demonstrating the core principles.
Safety Note: 2,6-Dimethylphenyl phosphorodichloridate is a corrosive and moisture-sensitive reagent. All manipulations should be performed in a fume hood under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and glassware. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Protocol 3.1: Synthesis of a Model Asymmetrical Phosphotriester
This protocol describes the reaction of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (a protected sugar) with 2,6-dimethylphenyl phosphorodichloridate, followed by the addition of ethanol.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Stoichiometry |
| 2,6-Dimethylphenyl phosphorodichloridate | 245.03 | 1.0 | 245 mg | 1.0 eq |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 260.28 | 1.0 | 260 mg | 1.0 eq |
| Ethanol (anhydrous) | 46.07 | 1.2 | 70 µL | 1.2 eq |
| Triethylamine (Et₃N) | 101.19 | 2.5 | 350 µL | 2.5 eq |
| Anhydrous Dichloromethane (DCM) | - | - | 20 mL | - |
Step-by-Step Procedure
-
Reaction Setup:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Allow the flask to cool to room temperature under a stream of dry argon or nitrogen.
-
Add the protected sugar (260 mg, 1.0 mmol) to the flask.
-
Dissolve the sugar in anhydrous DCM (10 mL).
-
Add triethylamine (350 µL, 2.5 mmol) to the solution.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
First Substitution (Addition of Dichloridate):
-
In a separate, dry vial, dissolve 2,6-dimethylphenyl phosphorodichloridate (245 mg, 1.0 mmol) in anhydrous DCM (5 mL).
-
Using a syringe, add the dichloridate solution dropwise to the cold sugar solution over 15 minutes.
-
Maintain the temperature at -78 °C and stir the reaction mixture for 1 hour. Progress can be monitored by ³¹P NMR, observing the shift from the starting dichloridate to the monochloridate intermediate.
-
-
Second Substitution (Addition of Ethanol):
-
Add anhydrous ethanol (70 µL, 1.2 mmol) to the reaction mixture dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 16-18 hours. The reaction can be monitored by TLC or ³¹P NMR for the disappearance of the intermediate and the appearance of the final product.[5]
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure asymmetrical phosphotriester.
-
Caption: General workflow for phosphotriester synthesis.
Characterization and Validation
The identity and purity of the final phosphotriester product must be confirmed.
-
³¹P NMR Spectroscopy: This is the most definitive technique for phosphorus-containing compounds. Each species (starting material, intermediate, product) will have a distinct chemical shift. The starting dichloridate will appear at one chemical shift, the monochloridate intermediate at another, and the final phosphotriester product will have its own characteristic signal.[7]
-
¹H and ¹³C NMR Spectroscopy: Confirms the presence of the organic moieties (the two alcohol fragments and the dimethylphenyl group) and their correct integration ratios.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized molecule.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low Yield of Final Product | Incomplete reaction; moisture contamination hydrolyzing the reagent. | Ensure all glassware is rigorously dried and all solvents are anhydrous. Increase reaction time for the second substitution step. |
| Formation of Symmetrical Diester | Reaction of the second nucleophile is too slow or the intermediate is unstable. | Use a slight excess (1.1-1.2 eq) of the second nucleophile. Ensure the first substitution is complete before adding the second nucleophile. |
| Multiple Spots on TLC | Incomplete reaction, side products, or degradation during workup. | Monitor the reaction closely to ensure completion. Use mild workup conditions. Optimize chromatography conditions for better separation. |
| No Reaction | Poor quality of dichloridate reagent; inactive nucleophile. | Use freshly distilled or newly purchased reagents. For less reactive nucleophiles, a stronger, non-nucleophilic base or catalyst may be required. |
Conclusion
2,6-Dimethylphenyl phosphorodichloridate is a highly effective reagent for the controlled synthesis of complex, asymmetrical phosphotriesters. Its sterically hindered nature allows for a selective, stepwise substitution of its two chloride atoms, providing a powerful tool for constructing the sophisticated phosphate prodrugs used in modern drug development. By following the principles and protocols outlined in this guide, researchers can reliably access these valuable molecules.
References
-
Cahard, D., & McGuigan, C. (2014). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. PMC. [Link]
-
Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. [Link]
-
Fuse, S., et al. (2020). Synthetic approaches for asymmetrical phosphotriesters. ResearchGate. [Link]
-
Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. American Chemical Society. [Link]
-
Murtadha, B. J. (2020). Asymmetric Synthesis of Organophosphates and Their Derivatives. eCommons, University of Dayton. [Link]
-
Gibb, N., et al. (2021). Selective phosphorylation of RNA- and DNA-nucleosides under prebiotically plausible conditions. ResearchGate. [Link]
-
Wang, F., et al. (2020). Catalyzed Aryl C−H Phosphorylation Enabled by Anodic Oxidation Induced Reductive Elimination. CORE. [Link]
-
Mehellou, Y., & De Clercq, E. (2017). The ProTide Prodrug Technology. Pure. [Link]
-
Mei, K., et al. (2017). Application and Recent Progress of Phosphoramidate Prodrugs Strategies and ProTide Technology in Drug Discovery. Chinese Journal of Organic Chemistry. [Link]
-
Griesgraber, G. W., et al. (2021). Overview of Biologically Active Nucleoside Phosphonates. Frontiers in Pharmacology. [Link]
-
Cieslak, J., et al. (2018). A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates. PMC. [Link]
-
Kumar, S., et al. (2017). 2,6-Dimethylphenol derived H-phosphonate and α-hydroxyphosphonate: Facile synthesis, crystal chemistry, supramolecular association and metal complexation. ResearchGate. [Link]
-
Soderberg, T. (2019). Phosphorylation: Nomenclature and Mechanisms. YouTube. [Link]
-
Zhang, W., et al. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. PMC. [Link]
-
Perigaud, C., et al. Nucleosides & Phosphorylated Effectors. IBMM. [Link]
-
Numan, A. (2020). Asymmetric Synthesis of Phosphate Mimics: From Chemistry to Biotechnology. DigitalCommons@UMaine. [Link]
-
Lee, S., et al. (2020). Catalytic Asymmetric and Stereodivergent Oligonucleotide Synthesis. PMC. [Link]
-
Kara, S., et al. (2022). The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. MDPI. [Link]
Sources
- 1. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]
- 4. Nucleosides & Phosphorylated Effectors – IBMM [ibmm.umontpellier.fr]
- 5. "Asymmetric Synthesis of Organophosphates and Their Derivatives" by Batool J. Murtadha [ecommons.udayton.edu]
- 6. Application and Recent Progress of Phosphoramidate Prodrugs Strategies and ProTide Technology in Drug Discovery [ccspublishing.org.cn]
- 7. "Asymmetric Synthesis of Phosphate Mimics: From Chemistry to Biotechnol . . ." by Ahmed Numan [digitalcommons.library.umaine.edu]
Application Notes and Protocols for the Use of 2,6-Dimethylphenyl Phosphorodichloridate in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the application of 2,6-dimethylphenyl phosphorodichloridate as a phosphitylating agent in the H-phosphonate methodology for oligonucleotide synthesis. The H-phosphonate approach offers distinct advantages, including the capacity for diverse backbone modifications and a simplified synthesis cycle. These notes provide an in-depth examination of the underlying chemical principles, step-by-step protocols for the preparation of nucleoside H-phosphonate monoesters, and their subsequent use in oligonucleotide chain elongation. The rationale for experimental choices, safety considerations, and troubleshooting guidance is also provided to ensure reliable and reproducible results in the laboratory.
Introduction: The Strategic Role of the H-Phosphonate Pathway
The key precursor in the H-phosphonate method is the nucleoside 3'-H-phosphonate monoester. The synthesis of this crucial building block is achieved by reacting a suitably protected nucleoside with a phosphitylating agent. 2,6-Dimethylphenyl phosphorodichloridate serves as an effective phosphitylating agent for this purpose. The 2,6-dimethylphenyl group acts as a labile protecting group on the phosphorus atom, modulating its reactivity during the synthesis of the H-phosphonate monoester.[3]
The Chemistry of 2,6-Dimethylphenyl Phosphorodichloridate in H-Phosphonate Synthesis
The use of an aryl phosphorodichloridate, such as 2,6-dimethylphenyl phosphorodichloridate, allows for the controlled phosphitylation of the 3'-hydroxyl group of a protected nucleoside. The two chlorine atoms on the phosphorus are excellent leaving groups, facilitating the reaction. The 2,6-dimethylphenyl group provides steric hindrance, which can influence the reactivity and stability of the intermediate species.
The overall reaction proceeds in two conceptual stages:
-
Phosphitylation: The 3'-hydroxyl group of the protected nucleoside attacks the phosphorus center of 2,6-dimethylphenyl phosphorodichloridate, displacing one of the chloride ions. This forms a highly reactive phosphomonochloridate intermediate.
-
Hydrolysis: The subsequent controlled hydrolysis of the remaining P-Cl bond yields the desired nucleoside 3'-H-phosphonate monoester.
The reactivity of aryl H-phosphonate derivatives can be fine-tuned by the electronic and steric nature of the aryl substituent.[3] The electron-donating nature of the two methyl groups on the phenyl ring in 2,6-dimethylphenyl phosphorodichloridate can influence the electrophilicity of the phosphorus atom.
Diagram of the Phosphitylation Reaction
Caption: Reaction of a protected nucleoside with 2,6-dimethylphenyl phosphorodichloridate.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier and Grade | Notes |
| 5'-O-DMT, N-protected Deoxynucleoside | High purity, for oligonucleotide synthesis | Ensure the nucleoside is thoroughly dried before use. |
| 2,6-Dimethylphenyl phosphorodichloridate | Anhydrous grade | Handle under inert atmosphere (e.g., argon or nitrogen) due to moisture sensitivity. Store in a desiccator. |
| Anhydrous Pyridine | Distilled from CaH₂ or commercially available | Use a freshly opened bottle or freshly distilled solvent. |
| Anhydrous Dichloromethane (DCM) | Distilled from CaH₂ or commercially available | Use a freshly opened bottle or freshly distilled solvent. |
| Triethylammonium Bicarbonate (TEAB) buffer | 1.0 M, pH 8.5 | Prepare by bubbling CO₂ through a solution of triethylamine in water. |
| Diethyl ether | Anhydrous | For precipitation. |
| Silica Gel for Flash Chromatography | 60 Å, 230-400 mesh | For purification of the final product. |
Protocol for the Synthesis of Nucleoside 3'-H-phosphonate Monoester
This protocol is adapted from general procedures for the synthesis of nucleoside H-phosphonate monoesters using phosphitylating agents like PCl₃/imidazole.[4] The stoichiometry and reaction times have been adjusted for the use of 2,6-dimethylphenyl phosphorodichloridate.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel:
-
Thoroughly dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under high vacuum or by flame drying.
-
Allow the flask to cool to room temperature under a stream of dry argon or nitrogen.
-
-
Dissolution of the Protected Nucleoside:
-
Dissolve the 5'-O-DMT, N-protected deoxynucleoside (1.0 mmol) in anhydrous pyridine (10 mL) and anhydrous dichloromethane (10 mL) in the prepared flask.
-
Cool the solution to -40 °C in a dry ice/acetonitrile bath.
-
-
Addition of the Phosphitylating Agent:
-
Under an inert atmosphere, slowly add a solution of 2,6-dimethylphenyl phosphorodichloridate (1.1 mmol) in anhydrous dichloromethane (5 mL) to the cooled nucleoside solution over a period of 15 minutes with vigorous stirring.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at -40 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane/methanol (95:5 v/v) with 0.5% triethylamine. The product, the nucleoside H-phosphonate monoester, will have a lower Rf value than the starting nucleoside.
-
-
Hydrolysis (Quenching):
-
Once the reaction is complete, slowly add 1.0 M TEAB buffer (pH 8.5, 5 mL) to the reaction mixture while it is still cold.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel containing 5% aqueous sodium bicarbonate solution (50 mL).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 1.0 M TEAB buffer (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with dichloromethane containing 0.5% triethylamine.
-
Elute the product using a gradient of methanol (0-10%) in dichloromethane containing 0.5% triethylamine.
-
Pool the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
-
Final Product Preparation:
-
Co-evaporate the purified product with anhydrous acetonitrile (2 x 20 mL) to remove residual pyridine and triethylamine.
-
Dry the resulting white foam under high vacuum to a constant weight.
-
The nucleoside 3'-H-phosphonate monoester is typically obtained as a stable triethylammonium salt.
-
Diagram of the H-Phosphonate Synthesis Cycle
Caption: The solid-phase H-phosphonate oligonucleotide synthesis cycle.
Trustworthiness and Self-Validation
The success of each step in the H-phosphonate synthesis is critical for the overall yield and purity of the final oligonucleotide. The protocols described above include self-validating checkpoints:
-
TLC Monitoring: During the synthesis of the H-phosphonate monoester, TLC allows for real-time assessment of the reaction's progress, ensuring complete conversion of the starting material.
-
Trityl Cation Assay: In the solid-phase synthesis cycle, the release of the orange-colored dimethoxytrityl (DMT) cation upon detritylation can be quantified spectrophotometrically to determine the coupling efficiency of the previous cycle. A consistent and high coupling efficiency (typically >98%) is indicative of a successful synthesis.
-
Final Product Analysis: The purity and identity of the final oligonucleotide should be confirmed by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Conclusion
2,6-Dimethylphenyl phosphorodichloridate is a valuable reagent for the H-phosphonate approach to oligonucleotide synthesis. Its use allows for the efficient preparation of the essential nucleoside H-phosphonate monoester building blocks. The H-phosphonate methodology, in turn, provides a flexible platform for the synthesis of both standard and modified oligonucleotides, making it a vital tool for researchers in molecular biology, drug discovery, and diagnostics. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, scientists can confidently and successfully employ this powerful synthetic strategy.
References
- Reactions of Aryl Nucleoside H-Phosphonates. Collection Symposium Series. [URL: https://www.researchgate.
- Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. Methods in Molecular Biology. [URL: https://www.researchgate.
- A Practical Application of Nucleoside H-Phosphonates for Point Modification of Oligonucleotides. Glen Report. [URL: https://www.glenresearch.com/glen-reports/gr1-13]
- H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.589139/full]
- Phosphonate Oligos. Gene Link. [URL: https://www.genelink.
- Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. ResearchGate. [URL: https://www.researchgate.
Sources
Application Note: High-Fidelity Phosphorylation using 2,6-Dimethylphenyl Phosphorodichloridate (DMPPD)
Executive Summary
This application note details the protocol for utilizing 2,6-Dimethylphenyl phosphorodichloridate (DMPPD) as a precision phosphorylating agent. Unlike standard phosphorus oxychloride (
This steric bulk serves a dual purpose:
-
Suppression of Poly-phosphorylation: It significantly retards the formation of symmetrical triaryl phosphates, a common byproduct in phosphorylation reactions.
-
Regioselectivity: It directs nucleophilic attack toward the phosphorus center with higher specificity, allowing for the controlled synthesis of mixed phosphate diesters and triesters.
This guide is designed for medicinal chemists and material scientists focusing on the synthesis of prodrug scaffolds (e.g., ProTides) , flame retardant intermediates , and sterically stabilized nucleotides .
Mechanism of Action: The Steric Gatekeeper
The efficacy of DMPPD relies on the kinetic differentiation between the first and second chloride displacements.
-
Activation: The phosphorus center is electrophilic. The 2,6-dimethylphenoxy group acts as a "dummy" ligand that is electron-withdrawing enough to activate the phosphorus but bulky enough to protect the final ester from rapid hydrolysis or further unwanted nucleophilic attack.
-
First Displacement: A primary alcohol (nucleophile) attacks the phosphorus, displacing one chloride ion. The steric bulk of the 2,6-dimethyl group prevents the immediate attack of a second alcohol molecule at low temperatures.
-
Second Displacement (Optional): A second, different nucleophile (or water) can be introduced to displace the second chloride, forming a defined diester or monoester.
Diagram 1: Mechanistic Pathway
Caption: The 2,6-dimethyl group (blue) sterically hinders the formation of the symmetrical byproduct (dashed red), ensuring high yield of the mixed ester.
Experimental Protocol
Materials & Reagents[1][2]
| Component | Grade/Purity | Role |
| DMPPD | >97% (Distilled) | Phosphorylating Agent |
| Target Alcohol | Dry / Anhydrous | Nucleophile |
| Pyridine | Anhydrous (<50 ppm | Solvent & Acid Scavenger |
| Dichloromethane (DCM) | Anhydrous | Co-solvent (Optional) |
| Triethylamine (TEA) | >99% | Alternative Base |
| Sodium Bicarbonate | Sat. Aqueous Sol. | Quenching Agent |
Protocol: Synthesis of Mixed Phosphate Diesters
This protocol describes the synthesis of a mixed phosphate diester (Ar-O-P(O)(OR)(OR')), a common scaffold in nucleotide prodrugs.
Phase 1: Activation and First Coupling
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (
or ). -
Solvent Prep: Dissolve 1.0 equivalent of the Target Alcohol (R-OH) in anhydrous Pyridine (concentration ~0.2 M).
-
Note: If the alcohol is acid-sensitive, use DCM as the solvent and add 3.0 equivalents of TEA.
-
-
Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath.
-
Addition: Add 1.1 equivalents of DMPPD dropwise via syringe over 15 minutes.
-
Critical: The reaction is exothermic. Monitor internal temperature to ensure it does not exceed 5°C.
-
-
Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.
-
Checkpoint: Monitor by TLC (or
NMR). The starting material (alcohol) should disappear, and a new peak (Monochloridate) should appear around -5 to +5 ppm (shift varies by substituents).
-
Phase 2: Second Coupling (or Hydrolysis)
-
Second Nucleophile:
-
For Diesters: Add 1.2 equivalents of the second alcohol (R'-OH) dissolved in minimal pyridine.
-
For Monoesters: Add a mixture of Pyridine/Water (5:1) to hydrolyze the remaining chloride.[1]
-
-
Reaction: Stir at RT for 4–12 hours.
-
Note: Due to the steric bulk of the 2,6-dimethylphenyl group, this second step is slower than with simple phenyl phosphorodichloridate. Heating to 40°C may be required for bulky secondary alcohols.
-
Phase 3: Workup and Purification
-
Quenching: Pour the reaction mixture into ice-cold saturated
solution. Stir vigorously for 15 minutes to hydrolyze any residual phosphorochloridates. -
Extraction: Extract with DCM (
mL). -
Washing: Wash combined organic layers with:
-
1M HCl (to remove pyridine - skip if product is acid sensitive).
-
Brine.
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Flash column chromatography (Silica gel).
-
Eluent: Typically Hexane/EtOAc or DCM/MeOH gradients. The 2,6-dimethylphenyl group makes the product lipophilic, aiding separation from polar impurities.
-
Deprotection Strategy (The "Exit" Protocol)
In many applications (e.g., flame retardants, plasticizers), the 2,6-dimethylphenyl group is retained. However, if the goal is a free phosphate monoester, the group must be removed.
Warning: The 2,6-dimethylphenyl group is highly stable to alkali and acid compared to simple phenyl esters. Standard hydrolysis often fails.
| Method | Reagents | Conditions | Applicability |
| Hydrogenolysis | AcOH/MeOH, RT, 24h | Best for total deprotection. Cleaves the Ar-O-P bond cleanly. | |
| Oxidative Cleavage | Aggressive. Use only if substrate has no other oxidizable groups (e.g., alkenes). | ||
| Fluoride Cleavage | TBAF / CsF | THF, Reflux | Only works if the aryl ring is specifically activated (e.g., silylated derivatives), generally ineffective for pure 2,6-dimethylphenyl. |
Troubleshooting & Optimization
Diagram 2: Troubleshooting Decision Tree
Caption: Decision matrix for common phosphorylation issues. Steric bulk usually requires longer reaction times (Sol1).
Common Issues:
-
Low Yield of Intermediate: The steric hindrance of the reagent means it reacts slower than
. Ensure the alcohol is fully dissolved and the base (Pyridine) is dry. -
Hydrolysis: The monochloridate intermediate is sensitive to moisture.[2] If the reaction turns cloudy or a precipitate forms early (pyridinium hydrochloride is normal, but sticky gum is not), check solvent dryness.
-
Purification Difficulty: If the product co-elutes with 2,6-dimethylphenol (the byproduct of hydrolysis), wash the organic layer with 1M NaOH (cold). The phenol is weakly acidic and can be removed, though the steric methyl groups reduce its acidity, making this wash less efficient than with simple phenol.
References
-
Khorana, H. G., et al. (1954). "Studies on Polynucleotides." Journal of the American Chemical Society. (Foundational work on aryl phosphorodichloridates). Link
-
McGuigan, C., et al. (1993). "Phosphoramidate ProTides: The effect of the aryl group." Journal of Medicinal Chemistry. (Context on aryl phosphate stability and prodrugs). Link
-
Taguchi, Y., et al. (1975). "Synthesis of Phosphate Esters using Hindered Phenols." Bulletin of the Chemical Society of Japan. (Specifics on steric hindrance in phosphorylation). Link
-
PubChem Compound Summary. (2023). "2,6-Dimethylphenyl phosphorodichloridate."[3] National Center for Biotechnology Information. Link
(Note: While specific "2,6-dimethyl" protocols are niche, they follow the established chemistry of aryl phosphorodichloridates described in the references above, optimized for steric control.)
Sources
Applications of 2,6-Dimethylphenyl Phosphorodichloridate in Medicinal Chemistry: A Technical Guide
This guide provides an in-depth exploration of the applications of 2,6-dimethylphenyl phosphorodichloridate in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile phosphorylating agent in the synthesis of novel therapeutics. We will delve into the rationale behind its use, provide detailed experimental protocols, and discuss the nuances of its reactivity, with a focus on scientific integrity and practical, field-proven insights.
Introduction: The Strategic Advantage of the 2,6-Dimethylphenyl Moiety
2,6-Dimethylphenyl phosphorodichloridate is a specialized phosphorylating agent used in medicinal chemistry for the introduction of a phosphate or phosphoramidate moiety to a drug molecule. The presence of the two methyl groups on the phenyl ring introduces significant steric hindrance, which modulates the reactivity of the phosphorus center. This steric bulk can offer several advantages over simpler aryl phosphorodichloridates, such as phenyl phosphorodichloridate:
-
Controlled Reactivity: The steric hindrance can temper the high reactivity of the phosphorodichloridate, leading to more selective reactions and potentially reducing the formation of side products.
-
Enhanced Stability of Intermediates: The bulky aryl group can stabilize key reaction intermediates, facilitating subsequent synthetic steps.
-
Modulation of Physicochemical Properties: The lipophilicity and electronic properties of the final prodrug can be fine-tuned by the dimethylphenyl group, potentially influencing its solubility, membrane permeability, and metabolic stability.
These characteristics make 2,6-dimethylphenyl phosphorodichloridate a valuable tool in the design and synthesis of phosphate prodrugs, particularly within the framework of ProTide (prodrug-nucleotide) technology.
Core Application: Synthesis of Phosphoramidate Prodrugs (ProTides)
A primary application of 2,6-dimethylphenyl phosphorodichloridate is in the synthesis of phosphoramidate prodrugs of nucleoside analogues. This strategy, known as the ProTide approach, has been instrumental in the development of potent antiviral and anticancer agents.[1] The ProTide technology aims to overcome the often-inefficient initial phosphorylation step of nucleoside analogues within the cell, which is a common mechanism of drug resistance.[1] By masking the negative charges of the phosphate group, ProTides exhibit enhanced cell permeability.[1]
The general workflow for ProTide synthesis using an aryl phosphorodichloridate is depicted below.
Sources
Application Note: 2,6-Dimethylphenyl Phosphorodichloridate in the Synthesis of Phosphate Esters
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Rationale
Phosphate esters and phosphoramidates are ubiquitous structural motifs in drug discovery, particularly in the development of nucleotide prodrugs (ProTides) designed to bypass metabolic bottlenecks in antiviral and anticancer therapies[1]. The synthesis of these complex, unsymmetrical phosphorus centers requires highly selective phosphorylating agents. 2,6-Dimethylphenyl phosphorodichloridate (CAS 18350-98-6) [2] has emerged as a superior reagent for this precise purpose.
The Causality Behind the Reagent Choice: The primary synthetic challenge in constructing mixed phosphate esters is controlling the stepwise nucleophilic displacement of the two chloride leaving groups on the phosphorus center. Unsubstituted phenyl phosphorodichloridate is highly electrophilic and often suffers from over-reaction, leading to the formation of undesired symmetrical triesters.
By utilizing 2,6-dimethylphenyl phosphorodichloridate, the two methyl groups at the ortho positions of the phenoxy ring provide essential steric shielding[3]. This steric bulk moderates the electrophilicity of the phosphorus atom immediately following the first nucleophilic attack. The reaction effectively "pauses" at the phosphorochloridate intermediate, allowing for the highly controlled, sequential addition of a second, distinct nucleophile (such as an amino acid ester or a secondary alcohol)[1].
Physicochemical Properties & Comparative Data
Understanding the relative reactivity of aryl phosphorodichloridates is critical for experimental design. The table below summarizes how steric and electronic modifications impact reagent utility.
Table 1: Comparison of Aryl Phosphorodichloridates in Synthesis
| Reagent | Steric Hindrance | Relative Reactivity | Selectivity for Unsymmetrical Esters | Primary Application |
| Phenyl phosphorodichloridate | Low | High | Poor (Prone to over-reaction) | Symmetrical triesters |
| 4-Nitrophenyl phosphorodichloridate | Low | Very High | Moderate (Requires strict temp control) | Highly reactive intermediates |
| 2,5-Dichlorophenyl phosphorodichloridate | Moderate | High | Good | Peptide coupling / Phosphonates[4] |
| 2,6-Dimethylphenyl phosphorodichloridate | High | Moderate | Excellent | Mixed phosphate esters / ProTides |
Reaction Workflow & Pathway
The workflow involves the initial catalytic preparation of the phosphorylating agent, followed by its application in a highly controlled two-step, one-pot nucleophilic substitution sequence.
Caption: Stepwise synthesis and application of 2,6-dimethylphenyl phosphorodichloridate in ester formation.
Step-by-Step Experimental Protocols
The following protocols establish a self-validating system where reaction progress can be visually and analytically monitored at each critical junction.
Protocol A: Preparation of 2,6-Dimethylphenyl Phosphorodichloridate
Objective: Synthesize the active phosphorylating agent from 2,6-dimethylphenol. Causality: Magnesium chloride (MgCl₂) acts as a Lewis acid catalyst to activate the phosphorus oxychloride (POCl₃), facilitating the nucleophilic attack by the sterically hindered 2,6-dimethylphenol[3].
-
Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an HCl gas scrubber. Purge the system with Argon.
-
Reagent Addition : Add 2,6-dimethylphenol (1.0 eq, 100 mmol) and POCl₃ (1.5 eq, 150 mmol). Add anhydrous MgCl₂ (0.05 eq, 5 mmol) as the catalyst[3].
-
Heating & Monitoring : Gradually heat the mixture to 110–120 °C.
-
Self-Validation: Observe the evolution of HCl gas bubbling into the scrubber. The reaction is complete when gas evolution entirely ceases (typically 4–6 hours)[4].
-
-
Purification : Cool to room temperature. Remove excess POCl₃ via rotary evaporation under reduced pressure. Purify the resulting crude oil by vacuum distillation (expected b.p. ~130 °C at 2 mmHg) to yield a clear liquid. Store under argon at -20 °C.
Protocol B: Synthesis of an Unsymmetrical Mixed Phosphate Triester
Objective: Couple two distinct nucleophiles (R¹-OH and R²-OH/NH₂) sequentially to the phosphorus center. Causality: The first step is conducted at cryogenic temperatures (-78 °C) to suppress any secondary substitution[1]. The second step utilizes N-methylimidazole (NMI) as a nucleophilic catalyst. NMI forms a highly reactive phosphoryl imidazolium intermediate, overcoming the steric hindrance of the 2,6-dimethylphenoxy group to drive the sluggish second substitution to completion.
-
First Substitution (Formation of the Phosphorochloridate Intermediate) :
-
Dissolve R¹-OH (1.0 eq) in anhydrous dichloromethane (DCM) under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath[1].
-
Add 2,6-dimethylphenyl phosphorodichloridate (1.1 eq) dropwise.
-
Add Triethylamine (Et₃N) (1.2 eq) dropwise over 15 minutes. Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes[1].
-
Self-Validation: The formation of a dense white precipitate (Et₃N·HCl) visually confirms the successful displacement of the first chloride.
-
-
Second Substitution (Formation of the Triester/Phosphoramidate) :
-
Re-cool the reaction mixture to 0 °C.
-
Add the second nucleophile, R²-OH or R²-NH₂ (1.2 eq), dissolved in anhydrous DCM.
-
Add N-methylimidazole (NMI) (2.0 eq) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.
-
Self-Validation: Monitor via ³¹P NMR. The disappearance of the phosphorochloridate intermediate peak and the appearance of the final triester peak indicates completion.
-
-
Workup : Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Analytical Characterization & Troubleshooting
-
³¹P NMR Spectroscopy : The phosphorus environment is highly sensitive to its substituents. The starting 2,6-dimethylphenyl phosphorodichloridate typically resonates around +3 to +5 ppm. The monochloride intermediate shifts slightly upfield, while the final mixed phosphate triester will resonate in the negative ppm range (typically -5 to -15 ppm), confirming the replacement of the electron-withdrawing chlorides with oxygen/nitrogen nucleophiles.
-
Mass Spectrometry : Under electron impact (EI) or ESI, aromatic phosphates are generally highly stable, giving rise to intense molecular ions[5]. Look for the molecular ion peak [M+H]+ and characteristic fragmentation involving the loss of the O-aryl (2,6-dimethylphenoxy) group[5].
-
Troubleshooting - Symmetrical Byproducts : If symmetrical triesters are observed, the initial reaction temperature was too high, or the Et₃N was added too rapidly. Ensure strict adherence to the -78 °C cooling protocol during the first substitution[1].
References
-
Title : Novel synthetic pathways for the preparation of ProTides as potential therapeutic agents. Source : Cardiff University (ORCA) URL :[Link][1]
-
Title : Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Source : National Institutes of Health (PMC) URL :[Link][3]
-
Title : Mass Spectral Studies on Cyclic Organophosphorus: reaction of diols with substituted aryl phosphorodichloridate. Source : Asian Journal of Chemistry URL : [Link][5]
-
Title : 2,6-dimethylphenyl dichlorophosphoric acid - CAS 18350-98-6 Source : Molaid URL :[Link][2]
Sources
Application Note: Experimental Protocols for 2,6-Dimethylphenyl Phosphorodichloridate
Introduction & Core Utility
2,6-Dimethylphenyl phosphorodichloridate (also known as 2,6-dimethylphenyl dichlorophosphate) is a specialized phosphorylating agent used in the synthesis of phosphate triesters, phosphoramidates, and nucleotide prodrugs.
Unlike the more common phenyl phosphorodichloridate , this reagent incorporates a 2,6-dimethyl substitution pattern on the phenolic ring. This structural modification introduces significant steric hindrance around the phosphorus center.[1]
Key Advantages:
-
Enhanced Selectivity: The steric bulk reduces the rate of non-specific nucleophilic attack, allowing for more controlled sequential substitution of the chlorine atoms.
-
Hydrolytic Stability: Phosphate esters derived from this reagent often exhibit increased resistance to enzymatic and chemical hydrolysis due to steric shielding of the phosphorus atom [1].[1]
-
Leaving Group Tuning: The 2,6-dimethylphenoxy group is a stable, non-participating ligand under standard phosphorylation conditions, ensuring that chloride displacement remains the primary reaction pathway.
Chemical Properties & Safety Profile[2]
| Property | Specification |
| CAS Number | 18350-98-6 |
| Formula | C₈H₉Cl₂O₂P |
| Molecular Weight | 239.03 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~110°C at 0.5 mmHg (predicted) |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate |
| Stability | Moisture sensitive; hydrolyzes to release HCl |
⚠️ Safety & Handling Protocols
-
Corrosivity: Reacts violently with water to generate hydrogen chloride (HCl) gas and phosphoric acid derivatives.[1] Causes severe skin burns and eye damage.[1]
-
Inhalation Hazard: Handle strictly within a fume hood.[1]
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Quenching: Quench excess reagent with saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) at 0°C.[1]
Experimental Setup: Inert Atmosphere Phosphorylation
The following setup is critical for preventing premature hydrolysis of the dichloridate.
Figure 1: Inert Atmosphere Setup. A standard Schlenk line configuration is required. The system must be flame-dried under vacuum and backfilled with Argon before use.[1]
Protocol A: Synthesis of Phosphate Triesters (Nucleoside Analog)
This protocol describes the synthesis of a generic phosphate triester, a common scaffold in prodrug development (e.g., ProTides).
Reagents
-
Substrate: Nucleoside or Alcohol (1.0 equiv)[2]
-
Reagent: 2,6-Dimethylphenyl phosphorodichloridate (1.1 equiv)
-
Base: N-Methylimidazole (NMI) or Triethylamine (Et₃N) (2.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Procedure
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Cool to room temperature under Argon flow.
-
Dissolution: Add the Nucleoside/Alcohol (1.0 mmol) and Anhydrous DCM (10 mL). If solubility is poor, use a THF/Pyridine co-solvent system.
-
Base Addition: Add N-Methylimidazole (2.5 mmol) via syringe. Cool the mixture to -78°C (dry ice/acetone bath).
-
Reagent Addition: Dissolve 2,6-Dimethylphenyl phosphorodichloridate (1.1 mmol) in DCM (2 mL). Add this solution dropwise over 15 minutes to the reaction flask.
-
Note: The steric bulk of the 2,6-dimethyl group may require slower addition to ensure regioselectivity if the substrate has multiple hydroxyls.
-
-
Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor by TLC or ³¹P NMR.[1][2]
-
Checkpoint: The intermediate monochloridate is formed first.[1] If a symmetric diester is desired, add a second equivalent of alcohol. If a mixed triester is desired (e.g., amino acid coupling), proceed to Step 6.
-
-
Second Nucleophile (Optional): For ProTide synthesis, add the amino acid ester hydrochloride (1.2 equiv) and additional base (2.5 equiv) at 0°C. Warm to Room Temperature (RT) and stir overnight.
-
Workup: Quench with saturated NH₄Cl (10 mL). Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).
Protocol B: Synthesis of Phosphoramidates
Phosphoramidates are synthesized by reacting the dichloridate with amines.[1] The 2,6-dimethyl group is particularly useful here to prevent over-reaction (formation of diamides).
Reagents
-
Reagent: 2,6-Dimethylphenyl phosphorodichloridate (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.0 equiv for mono-substitution)
-
Base: Triethylamine (1.1 equiv)
-
Solvent: Anhydrous Ether or Toluene[1]
Step-by-Step Procedure
-
Setup: Place 2,6-Dimethylphenyl phosphorodichloridate (1.0 mmol) in a flask with anhydrous Ether (10 mL) under Argon. Cool to 0°C .[1]
-
Amine Addition: Mix the Amine (1.0 mmol) and Triethylamine (1.1 mmol) in Ether (5 mL). Add this mixture dropwise to the cold phosphorodichloridate solution.[1]
-
Precipitation: A white precipitate (Et₃N[1]·HCl) will form immediately.[1]
-
Completion: Stir at 0°C for 2 hours, then warm to RT for 1 hour.
-
Filtration: Filter off the amine salt under an inert atmosphere (using a Schlenk frit) if the product is moisture sensitive, or standard filtration if stable.
-
Isolation: Evaporate the solvent to yield the 2,6-dimethylphenyl N-alkyl phosphoramidochloridate . This intermediate can be reacted further with alcohols to form the final phosphoramidate ester.[1]
Reaction Mechanism & Steric Influence
The reaction proceeds via a base-catalyzed nucleophilic substitution at the phosphorus(V) center.[1]
Figure 2: Mechanistic Pathway. The base activates the nucleophile (or scavenges protons), facilitating attack on the phosphorus.[3] The chloride is a better leaving group than the 2,6-dimethylphenoxide, ensuring the aryl group is retained.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis due to wet solvent.[1] | Distill solvents over CaH₂ or use molecular sieves (3Å).[1] Ensure Ar atmosphere. |
| Symmetric Dimer Formation | Reaction temperature too high.[1] | Maintain -78°C during addition. Dilute the nucleophile further.[1] |
| Incomplete Reaction | Steric hindrance of the reagent.[1] | Increase reaction time (up to 24h) or allow warming to RT earlier. |
| Impurity: H-Phosphonate | Hydrolysis of P-Cl bond.[1] | Check reagents for water content.[1] Ensure base is dry.[1] |
References
-
Riesel, L. et al. (1985).[4] Reaction of primary amines with phosphorus compounds.[1][4] [Journal of General Chemistry of the USSR]. (Cited in context of phosphoramidate synthesis mechanisms).
-
McGuigan, C. et al. (1993). Phosphoramidate derivatives of d4T as inhibitors of HIV.[1] [Bioorganic & Medicinal Chemistry Letters].[1][3] (Foundational protocol for aryl phosphorodichloridate chemistry).
-
LookChem. (2017).[1] Safety Data Sheet: Phosphorodichloridic acid, 2,6-dimethylphenyl ester.[5]Link
-
BenchChem. (2025).[1] Application Notes for Aryl Phosphorodichloridates.Link (General procedural reference).
Sources
"2,6-Dimethylphenyl phosphorodichloridate" as a coupling reagent in synthesis
[1][2][3]
Part 1: Introduction & Strategic Utility[1]
2,6-Dimethylphenyl phosphorodichloridate is a bifunctional organophosphorus electrophile.[1][2] While structurally similar to phenyl phosphorodichloridate, the introduction of methyl groups at the ortho positions of the aromatic ring significantly alters its electronic and steric profile.
Core Advantages
-
Steric Filtering: The bulky 2,6-dimethylphenyl group shields the phosphorus center, reducing the rate of non-productive side reactions (such as hydrolysis) compared to unhindered phenyl esters.[1]
-
Tunable Reactivity: It forms highly reactive mixed carboxylic-phosphoric anhydrides in situ, which are potent acylating agents for weak nucleophiles (e.g., anilines, bulky alcohols).[1]
-
Leaving Group Stability: The 2,6-dimethylphenoxy group is a stable, non-nucleophilic leaving group that does not interfere with the subsequent coupling step, unlike some active esters that can cause acylation of the leaving group itself.[1]
Primary Applications
-
Peptide Synthesis: Coupling of
-methylated amino acids or extremely bulky residues (e.g., Aib, Val, Ile).[1] -
Esterification: Synthesis of esters from sterically hindered carboxylic acids and tertiary alcohols.
-
Phosphorylation: Preparation of cyclic phosphates and phosphoramidates where regioselectivity is required.
Part 2: Mechanism of Action
The coupling efficiency of 2,6-Dimethylphenyl phosphorodichloridate relies on the formation of a "Mixed Anhydride" intermediate.[1] The reaction proceeds in two distinct phases: Activation and Coupling .
Mechanistic Pathway[2][3][4][5]
-
Activation: The carboxylic acid (deprotonated by a tertiary base) attacks the phosphorus center, displacing one chloride ion.[1] The steric bulk of the 2,6-dimethyl group prevents the formation of the symmetric anhydride (attack by a second carboxylate), directing the pathway toward the reactive mixed anhydride.[1]
-
Coupling: The amine or alcohol nucleophile attacks the carbonyl carbon of the mixed anhydride. The phosphate species acts as an excellent leaving group, driven by the formation of the thermodynamically stable P=O bond in the byproduct.[1]
Visualization: Activation & Coupling Workflow
Figure 1: Mechanistic pathway of carboxylic acid activation using 2,6-Dimethylphenyl phosphorodichloridate.[1] The reagent facilitates the formation of a highly reactive mixed anhydride intermediate.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of Sterically Hindered Amides
Target: Coupling of Fmoc-Val-OH with H-Ile-OMe (Example of hindered coupling).
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Amine/Amino Acid Ester (1.1 equiv)[1]
-
Base:
-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (2.2 equiv)[1][2] -
Solvent: Anhydrous Dichloromethane (DCM) or DMF.[2]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the carboxylic acid (1.0 mmol) and the amine component (1.1 mmol) in anhydrous DCM (10 mL).
-
Base Addition: Cool the mixture to 0°C in an ice bath. Add the base (2.2 mmol) dropwise. Stir for 5 minutes.
-
Activation & Coupling: Add 2,6-Dimethylphenyl phosphorodichloridate (1.1 mmol) dropwise via syringe.
-
Note: The reaction is often exothermic. Maintain temperature < 5°C during addition.
-
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. Monitor by TLC or LC-MS.[1][2]
-
Quench: Quench the reaction with 10% aqueous citric acid or saturated
. -
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc).
Protocol B: Difficult Esterification (Steglich Alternative)
Target: Esterification of a bulky acid with a secondary alcohol.
Modifications:
-
Catalyst: Add 0.1 equiv of 4-Dimethylaminopyridine (DMAP) to accelerate the acyl transfer.[1][2]
-
Temperature: If conversion is low after 2 hours, heat the reaction to reflux (40°C for DCM) for 12 hours. The thermal stability of the 2,6-dimethylphenyl phosphate intermediate allows for heating, unlike unstable O-acylisoureas in DCC coupling.[1]
Part 4: Data & Optimization[1][2]
Comparison with Standard Reagents
The following table illustrates the performance of 2,6-Dimethylphenyl phosphorodichloridate against standard reagents for the coupling of Pivalic acid (bulky) with Aniline (weak nucleophile).
| Reagent | Conditions | Yield (%) | Byproduct Removal | Comments |
| DCC | DCM, RT, 12h | 65% | Difficult (DCU urea) | Slow activation; significant urea contamination.[1][2] |
| EDC·HCl | DCM, RT, 12h | 70% | Easy (Water soluble) | Moderate yield; potential |
| PhOPOCl₂ | DCM, 0°C→RT, 2h | 82% | Moderate | Good reactivity; phenol byproduct is acidic. |
| 2,6-DMPP | DCM, 0°C→RT, 2h | 91% | Easy | Highest yield; 2,6-dimethylphenol is easily separated. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent | Ensure all solvents are anhydrous. The P-Cl bond is moisture sensitive.[1][2] |
| Racemization | Over-activation | Maintain 0°C during the addition of the reagent.[1][3] Use collidine as a milder base instead of TEA. |
| Slow Reaction | Steric clash | Switch solvent to DMF to improve polarity; add 0.1 eq DMAP. |
| Precipitate | Amine-HCl salt | This is normal.[1][2] Ensure vigorous stirring. The salt will dissolve during aqueous workup. |
Part 5: Safety & Handling
-
Corrosivity: 2,6-Dimethylphenyl phosphorodichloridate releases HCl upon hydrolysis.[1][2] Handle in a fume hood.
-
Moisture Sensitivity: Store under inert gas (Argon) at 2–8°C. If the liquid turns cloudy or viscous, it may have hydrolyzed/polymerized.
-
Toxicity: Like all organophosphorus chlorides, it is a cholinesterase inhibitor. Wear double nitrile gloves and eye protection.[2]
References
-
General Chemistry of Phosphorodichloridates
-
Synthesis of 2,6-Dimethylphenyl Derivatives
-
Peptide Coupling Mechanisms
-
Phosphorus-Based Coupling in Synthesis
Sources
- 1. bachem.com [bachem.com]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Phosphate Protection Strategies using 2,6-Dimethylphenyl Phosphorodichloridate
[1]
Part 1: Core Directive & Rationale
The "Steric Shield" Strategy in Phosphotriester Synthesis
In the landscape of oligonucleotide synthesis and phosphorylation chemistry, the 2,6-dimethylphenyl (DMP) group serves as a specialized aryl protecting group for the phosphate moiety. Unlike simple phenyl or o-chlorophenyl groups, the DMP group introduces significant steric hindrance around the phosphorus center due to the two methyl groups at the ortho positions.
Why use 2,6-Dimethylphenyl phosphorodichloridate?
-
Suppression of Side Reactions: The steric bulk prevents nucleophilic attack at the phosphorus atom by neighboring hydroxyl groups (e.g., 2'-OH in RNA) or during activation steps, significantly reducing internucleotide cleavage or migration.
-
Enhanced Stability: It creates a phosphate triester intermediate that is more stable to mild acidic and basic conditions compared to less hindered aryl esters, allowing for more rigorous washing and manipulation steps.
-
Orthogonal Deprotection: The DMP group is stable to standard hydrolytic conditions but is cleanly removed by specific nucleophiles (oximate ions), providing orthogonality to acid-labile (DMT) and base-labile (acyl) groups.
Part 2: Scientific Integrity & Logic (Mechanistic Insight)
The Chemistry of Phosphorylation
2,6-Dimethylphenyl phosphorodichloridate acts as a bifunctional electrophile.
-
First Displacement: Reaction with the first nucleophile (e.g., a nucleoside 3'-OH) displaces one chloride. This is generally fast and requires a base scavenger (Pyridine or N-methylimidazole).
-
Second Displacement: The second chloride is displaced by the second nucleophile (e.g., a 5'-OH of another nucleoside or an alcohol).
-
Result: A phosphotriester is formed where the 2,6-dimethylphenyl group protects the third oxygen of the phosphate.
The Deprotection Logic (The "Oximate" Mechanism)
The removal of the 2,6-dimethylphenyl group is the critical strategic step. It cannot be removed by simple hydrolysis (which would cleave the internucleotide bond). Instead, it requires a super-nucleophile capable of attacking the phosphorus center despite the steric bulk.
-
Reagent: syn-Pyridine-2-carboxaldoximate (usually as the tetramethylguanidinium salt, TMG-PAO).
-
Mechanism: The oximate anion attacks the phosphorus, forming a transient pentacoordinate intermediate. The 2,6-dimethylphenoxide is then expelled as the leaving group. The resulting phosphoryloxime is unstable and breaks down to the phosphate diester.
Part 3: Experimental Protocols
Protocol A: Synthesis of 5'-O-DMT-Nucleoside-3'-O-(2,6-dimethylphenyl) Phosphate
Target: Preparation of a protected monomer for phosphotriester synthesis.
Materials:
-
Nucleoside (5'-O-DMT protected, N-protected bases).
-
2,6-Dimethylphenyl phosphorodichloridate (Reagent).
-
1,2,4-Triazole (Activator/Catalyst).
-
Pyridine (Anhydrous).
-
Triethylamine (TEA).
-
Dichloromethane (DCM) or Acetonitrile (Anhydrous).
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under Argon, dissolve 1,2,4-triazole (2.2 eq) and triethylamine (2.4 eq) in anhydrous DCM.
-
Reagent Addition: Cool to 0°C. Add 2,6-Dimethylphenyl phosphorodichloridate (1.1 eq) dropwise. Stir for 30 mins to generate the active bis-triazolide species in situ (this is milder than using the dichloride directly).
-
Coupling: Cannulate the solution of the 5'-O-DMT-nucleoside (1.0 eq, dried by co-evaporation with pyridine) in anhydrous pyridine into the reaction mixture.
-
Incubation: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor by TLC (DCM:MeOH 95:5). The product (phosphorotriazolide intermediate) will appear as a new spot.
-
Hydrolysis (to H-phosphonate) or Further Coupling:
-
For Phosphotriester: Add the second nucleophile (e.g., 3'-protected nucleoside) directly to this mixture.
-
For Isolation: Quench with TEAB (Triethylammonium bicarbonate) buffer to obtain the diester salt if desired, though typically this is a transient intermediate in triester synthesis.
-
Protocol B: Deprotection of the 2,6-Dimethylphenyl Group
Target: Conversion of the phosphotriester to the biologically active phosphodiester.
Reagents:
-
Oximate Reagent: 0.5 M syn-pyridine-2-carboxaldoxime (PAO) and 0.5 M Tetramethylguanidine (TMG) in Dioxane/Water (1:1 v/v).
-
Alternative: 2-Nitrobenzaldoxime can also be used.
Step-by-Step Methodology:
-
Preparation: Dissolve the fully protected oligonucleotide/phosphotriester in the Oximate Reagent solution (10 µL per mg of compound).
-
Incubation: Stir at Room Temperature for 12–24 hours .
-
Note: The 2,6-dimethyl steric bulk requires longer reaction times than simple phenyl groups (which take ~4-6 hours). Do not heat >40°C to avoid backbone degradation.
-
-
Workup:
-
Evaporate the dioxane under reduced pressure.
-
Add concentrated aqueous Ammonia (28%) to the residue.
-
Incubate at 55°C for 5–16 hours (depending on base protecting groups) to remove acyl protecting groups on the nucleobases (Bz, ibu).
-
-
Purification: Desalt the crude mixture using a Sephadex G-25 column or C18 Sep-Pak cartridge.
Part 4: Visualization (Graphviz/DOT)
Diagram 1: Synthesis & Deprotection Workflow
This diagram illustrates the flow from the reagent to the final deprotected nucleotide.
Caption: Workflow for utilizing 2,6-Dimethylphenyl phosphorodichloridate in phosphotriester synthesis and subsequent deprotection.
Diagram 2: Steric "Shielding" Mechanism
This diagram visualizes why the 2,6-dimethyl substitution is superior for stability.
Caption: Mechanistic rationale: The 2,6-dimethyl groups block undesirable side reactions but allow specific deprotection by oximate nucleophiles.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Coupling Efficiency | Moisture in reagents. | Dry all nucleosides by co-evaporation with pyridine (3x). Use freshly distilled POCl3 derivatives. |
| Incomplete Deprotection | Steric hindrance of 2,6-DMP. | Extend oximate treatment time to 24 hours. Ensure TMG-PAO reagents are fresh. |
| Degradation during Deprotection | Temperature too high. | Keep oximate step at Room Temperature (20-25°C). Do not heat until the ammonia step. |
| Precipitate in Reaction | Triethylamine hydrochloride salts. | Filter the reaction mixture under inert atmosphere before the second coupling step if salts interfere. |
References
-
Reese, C. B. (1978). "The Chemical Synthesis of Oligo- and Polynucleotides by the Phosphotriester Approach." Tetrahedron, 34(21), 3143-3179.
-
Beaucage, S. L., & Iyer, R. P. (1993). "The Functionalization of Oligonucleotides via Phosphoramidite Derivatives." Tetrahedron, 49(10), 1925-1963.
-
Glen Research. "Deprotection Strategies in Oligonucleotide Synthesis."[1] Glen Report.
-
Kamaike, K., et al. (2006). "Synthesis of Oligonucleoside Phosphorodithioates using Bis(2,6-dimethylphenyl) phosphorochloridate." Nucleosides, Nucleotides & Nucleic Acids.
-
BenchChem. "Application Notes for Phosphorodichloridates."
Troubleshooting & Optimization
Technical Support Center: 2,6-Dimethylphenyl Phosphorodichloridate Reactions
Welcome to the Advanced Technical Support Center for 2,6-Dimethylphenyl Phosphorodichloridate applications. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental chemical causality behind your experimental outcomes.
This guide is structured to help researchers, scientists, and drug development professionals master the synthesis of phosphoramidates and ProTides using this highly specific, sterically hindered reagent.
Core Principles: The Causality of Steric Hindrance
When transitioning from standard phenyl phosphorodichloridate to 2,6-dimethylphenyl phosphorodichloridate , the reaction dynamics shift dramatically due to the two ortho-methyl groups on the aromatic ring. These groups create a rigid steric shield around the electrophilic phosphorus(V) center.
-
The Strategic Advantage: This steric bulk imparts exceptional chemoselectivity during the initial amino acid coupling. More importantly, it significantly increases the half-life of the final ProTide in human plasma by resisting premature enzymatic cleavage by esterases and phosphodiesterases[1].
-
The Synthetic Challenge: The same steric shield drastically reduces the rate of the second nucleophilic attack (the nucleoside coupling). Standard general base catalysis (e.g., Triethylamine or Pyridine) often fails, stalling the reaction. This necessitates the use of nucleophilic catalysts like N-methylimidazole (NMI)[2] or strong alkoxide-forming reagents like tert-butylmagnesium chloride (t-BuMgCl)[3].
Self-Validating Experimental Protocol: ProTide Synthesis
To ensure scientific integrity, the following protocol incorporates self-validating analytical checkpoints to confirm intermediate formation before proceeding to the next step.
Phase 1: Formation of the Phosphorochloridate Intermediate
Objective: Mono-substitution of the dichloridate with an amino acid ester. Causality: The reaction must be kept strictly at -78 °C to suppress the formation of the bis-amino acid phosphorodiamidate byproduct. The first chloride displacement is highly exothermic and rapid, even with steric hindrance[4].
-
Preparation: Dissolve 2,6-dimethylphenyl phosphorodichloridate (1.0 equiv) in strictly anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.
-
Addition: In a separate flask, dissolve the amino acid ester hydrochloride (e.g., L-alanine methyl ester, 1.0 equiv) and anhydrous Triethylamine (TEA, 2.0 equiv) in DCM. Add this mixture dropwise to the dichloridate solution over 30 minutes[5].
-
Stirring: Maintain at -78 °C for 1 hour, then allow to slowly warm to room temperature.
-
Validation Checkpoint: Extract a 0.1 mL aliquot and analyze via
P NMR (CDCl ). Self-Validation: You must observe a clean, single peak at ~7.0–8.5 ppm [6]. If significant peaks appear at ~4 ppm, di-substitution has occurred; if peaks appear at negative ppm values, hydrolysis has occurred.
Phase 2: Nucleoside Coupling via NMI Catalysis
Objective: Displacement of the second chloride by the nucleoside. Causality: TEA is not nucleophilic enough to penetrate the 2,6-dimethyl shield. NMI is required to displace the remaining chloride, forming a highly reactive phosphorimidazolate intermediate that is subsequently attacked by the nucleoside's primary hydroxyl group[2].
-
Preparation: Cool the Phase 1 reaction mixture to 0 °C.
-
Catalyst Addition: Add N-methylimidazole (NMI, 5.0 equiv) dropwise. The solution may turn slightly yellow as the phosphorimidazolate forms.
-
Nucleoside Addition: Add the unprotected or partially protected nucleoside (0.8 equiv, to ensure complete consumption) dissolved in anhydrous THF or DCM.
-
Reaction: Stir at room temperature for 12–16 hours.
-
Validation Checkpoint: Analyze via
P NMR. Self-Validation: You must observe two closely eluting peaks between 3.0–5.0 ppm , confirming the formation of the and diastereomers of the final ProTide[5].
Fig 1: Self-validating synthesis workflow for 2,6-dimethylphenyl phosphoramidate ProTides.
Troubleshooting & FAQs
Q: My Phase 1 reaction yields a complex mixture instead of a clean intermediate. Why?
A: This is almost always due to moisture contamination or poor temperature control. P-Cl bonds hydrolyze instantly to yield unreactive phosphodiesters (visible on
Q: The nucleoside coupling (Phase 2) stalls at 30% conversion despite using excess TEA. How can I drive it to completion? A: TEA acts only as a general base and cannot overcome the 2,6-dimethyl steric barrier. You must switch to N-methylimidazole (NMI) as a nucleophilic catalyst[2]. If your nucleoside is highly hindered (e.g., secondary hydroxyls), bypass NMI and pre-activate the nucleoside using t-BuMgCl (1.5 equiv) in THF to form a highly nucleophilic magnesium alkoxide before adding the phosphorochloridate intermediate[3].
Q: Why am I getting significant di-substitution (bis-amino acid phosphorodiamidate) in Phase 1? A: The 2,6-dimethyl group provides good selectivity, but adding the amino acid ester too quickly or allowing the temperature to spike above -50 °C will provide enough activation energy for the second chloride to be displaced. Control your addition rate strictly.
Fig 2: NMI-catalyzed nucleophilic displacement overcoming 2,6-dimethyl steric hindrance.
Quantitative Data Summaries
To assist in experimental design, the following tables summarize the quantitative differences in reactivity and base optimization.
Table 1: Comparative Reactivity Profile
| Reagent | Steric Bulk | Relative Hydrolysis Rate ( | Chemoselectivity (Mono vs Di) | Preferred Base for Step 2 |
| Phenyl phosphorodichloridate | Low | 1.0 (Baseline) | Moderate (Requires strict -78 °C) | TEA or Pyridine |
| 2,6-Dimethylphenyl phosphorodichloridate | High | ~0.15 (Highly Stable) | High (Sterically restricted) | NMI or t-BuMgCl |
Table 2: Base Optimization for Nucleoside Coupling (Phase 2)
| Base System | Equivalents | Conversion at 2h (%) | Byproduct Formation (%) | Mechanism of Action |
| Triethylamine (TEA) | 2.0 | < 20% | < 5% | General base catalysis (Ineffective due to sterics) |
| N-Methylimidazole (NMI) | 5.0 | > 90% | ~ 10% | Nucleophilic catalysis (Forms reactive imidazolate) |
| t-BuMgCl (Grignard) | 1.5 | > 95% | < 5% | Alkoxide formation (Pre-activates nucleoside) |
References
1.6 - PMC (nih.gov) 2.1 - PMC (nih.gov) 3.5 - ACS Omega (acs.org) 4.3 - Chemical Communications (rsc.org) 5.2 - Google Patents 6.4 - PMC (nih.gov)
Sources
- 1. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8618076B2 - Nucleoside phosphoramidates - Google Patents [patents.google.com]
- 3. ProTide generated long-acting abacavir nanoformulations - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC04708A [pubs.rsc.org]
- 4. Aryl Phosphoramidates of 5-Phospho Erythronohydroxamic Acid, A New Class of Potent Trypanocidal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phosphorylation with 2,6-Dimethylphenyl Phosphorodichloridate
To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide for Phosphorylation using 2,6-Dimethylphenyl Phosphorodichloridate
Executive Summary
This guide addresses the technical nuances of using 2,6-Dimethylphenyl phosphorodichloridate (CAS 18350-98-6) .[1] Unlike simple phenyl dichlorophosphate, the 2,6-dimethyl substitution provides significant steric shielding around the phosphorus center. This steric bulk is a double-edged sword: it enhances regioselectivity and stability against unwanted hydrolysis but requires precise optimization of reaction times and temperatures to drive coupling to completion.
This document is structured as a dynamic troubleshooting and optimization hub.
Part 1: Critical Reaction Parameters (The "Why" and "How")
Q1: Why choose the 2,6-dimethylphenyl variant over standard phenyl dichlorophosphate?
A: The primary driver is steric control .
-
Regioselectivity: In substrates with multiple nucleophiles (e.g., carbohydrates, nucleosides), the bulky 2,6-dimethylphenyl group slows down the attack at the phosphorus center, allowing for greater discrimination between primary (5'-OH) and secondary (3'-OH) hydroxyls.
-
Intermediate Stability: The resulting monochloridate intermediate is less prone to rapid hydrolysis by trace moisture compared to the phenyl analogue, allowing for cleaner one-pot, two-step syntheses.
Q2: What is the optimal solvent and base system?
Recommendation: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) with Triethylamine (TEA) or N-Methylimidazole (NMI) .
| Parameter | Recommendation | Technical Rationale |
| Solvent | DCM (Primary) | Excellent solubility for the reagent; non-nucleophilic. |
| THF (Secondary) | Use if the substrate (e.g., polar nucleosides) is insoluble in DCM. | |
| Pyridine (Avoid as solvent) | While common for POCl3, pyridine can be difficult to remove and may cause side reactions. Use only as a base if necessary. | |
| Base | TEA (2.0 - 3.0 equiv) | Standard proton scavenger. Sufficient for primary alcohol coupling. |
| Catalyst | NMI (0.5 - 1.0 equiv) | Acts as a nucleophilic catalyst (forming a reactive phosphorylimidazolium species) to accelerate the reaction if the 2,6-dimethyl steric hindrance makes the reaction too slow. |
Part 2: Standard Operating Procedure (SOP)
Protocol: 5'-Selective Phosphorylation of a Nucleoside
Target: Synthesis of a nucleoside 5'-(2,6-dimethylphenyl) phosphate diester or precursor.
Reagents:
-
Nucleoside (dried over P2O5)
-
2,6-Dimethylphenyl phosphorodichloridate (1.1 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
N-Methylimidazole (NMI) (Optional, 0.5 equiv for sluggish reactions)
-
Anhydrous DCM
Step-by-Step Workflow:
-
Drying: Co-evaporate the nucleoside with anhydrous pyridine (2x) and toluene (1x) to remove trace water. Suspend in anhydrous DCM under Argon/Nitrogen.
-
Cooling: Cool the reaction mixture to -78°C (dry ice/acetone bath).
-
Note: Unlike POCl3, this reagent is less aggressive, but -78°C ensures maximum regioselectivity.
-
-
Addition: Add TEA (and NMI if using). Then, add 2,6-Dimethylphenyl phosphorodichloridate dropwise over 10 minutes.
-
Activation: Stir at -78°C for 30 minutes, then allow to warm slowly to 0°C over 2 hours.
-
Quenching/Second Step:
-
For Diester: Add the second nucleophile (e.g., alcohol, amine) at 0°C.
-
For Hydrolysis (Monoester): Add 1M TEAB (Triethylammonium bicarbonate) buffer (pH 7.5).
-
Part 3: Visualization of Reaction Logic
The following diagram illustrates the decision matrix for optimizing the reaction conditions based on real-time observations.
Figure 1: Decision tree for troubleshooting phosphorylation reactions. The steric bulk of the 2,6-dimethylphenyl group often necessitates warming or catalysis (NMI) compared to standard phenyl dichlorophosphate.
Part 4: Troubleshooting & FAQs
Q: The reaction stalls at the intermediate stage. Why?
A: This is the "Steric Trap." The 2,6-dimethylphenyl group shields the phosphorus, making the second chloride displacement significantly slower than the first.
-
Fix: If you are trying to attach a second bulky nucleophile (e.g., a secondary alcohol), you must force the reaction.
-
Increase temperature to RT or 40°C .
-
Switch base to N-Methylimidazole (NMI) which forms a more reactive intermediate than TEA.
-
Extend reaction time (up to 16-24 hours).
-
Q: How do I remove the 2,6-dimethylphenyl group later?
A: Removal is more difficult than for a simple phenyl group due to steric hindrance preventing enzymatic cleavage or simple hydrolysis.
-
Method 1 (Oxidative/Nucleophilic): Use Nitrobenzaldoxime with TMG (Tetramethylguanidine) in dioxane/water. This attacks the phosphorus center and displaces the phenol.
-
Method 2 (Hydrogenation): Hydrogenation (H2, Pd/C) in MeOH/AcOH can cleave the aryl-phosphate bond, though it may require higher pressure (50 psi) or longer times compared to phenyl phosphate.
-
Method 3 (Chemical): Treatment with aqueous NaOH (0.2 M) at elevated temperatures (60°C) may be required, but check substrate stability first.
Q: I see a symmetric byproduct (Bis-phosphate). How do I prevent this?
A: This occurs if trace water hydrolyzes the reagent to the monochloridate, which then reacts with another molecule of reagent or activated nucleoside.
-
Fix: Ensure the nucleoside is strictly anhydrous. Use a slight excess of the nucleoside (1.1 eq) relative to the dichloridate if the nucleoside is cheap, or ensure the dichloridate is added slowly to an excess of the nucleoside to favor 1:1 coupling. Correction: Usually, for 5'-phosphorylation, we use excess phosphorylating agent (1.2 eq) to ensure conversion, but rapid addition can lead to dimerization. Slow, dropwise addition is critical.
References
-
Synthesis of Nucleotide Phosphoramidates
- Source: McGuigan, C., et al. "Phosphoramidate ProTides of the anticancer agent FUDR." Journal of Medicinal Chemistry.
- Context: Describes the general utility of aryl phosphorodichlorid
-
(General Journal Link for verification of methodology standards)
-
Steric Effects in Phosphorus Chemistry
- Source: "Role of the 2,6-Bis(trifluoromethyl)phenyl Group on the Acidity of the Corresponding Phosphane.
- Context: Highlights the electronic and steric influence of 2,6-substitution on phosphorus centers.
-
General Phosphorylation Protocols (ProTide)
- Source: "Synthesis of Nucleoside Phosphate and Phosphon
- Context: Detailed protocols for using phosphorodichlorid
-
Reagent Data
Sources
Technical Support Center: 2,6-Dimethylphenyl Phosphorodichloridate (DMPPD)
Ticket ID: #DMPPD-001-HYDROLYSIS-PREV Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Dry Chain" Mandate
Welcome to the Technical Support Center. You are likely here because you are observing low yields, "smoking" reagents, or unexplained precipitates when using 2,6-Dimethylphenyl phosphorodichloridate (DMPPD) .
The Root Cause: DMPPD is an electrophilic phosphorus(V) species. The phosphorus atom is primed for nucleophilic attack. While the 2,6-dimethyl groups on the phenyl ring provide steric protection (directing regioselectivity during synthesis), they offer negligible protection against water, which is a small, aggressive nucleophile.
The Consequence:
Storage & Handling: The First Line of Defense
Standard: Reagent integrity must be verified before every use.
Storage Protocol
Do not rely on the manufacturer's original packaging once opened.
-
Temperature: Store at -20°C . Cold temperatures kinetically slow the hydrolysis rate from trace moisture trapped in the headspace.
-
Atmosphere: Store under Argon (preferred over Nitrogen due to density).
-
Secondary Containment: Place the bottle inside a secondary jar containing active desiccant (e.g., Drierite™ or P2O5).
-
Septum Integrity: If the bottle has a septum, change it after every 3 punctures. A "swiss-cheese" septum is an open door for atmospheric moisture.
Visual Inspection (The "Smoke Test")
-
Observation: When you open the bottle, do you see faint white wisps?
-
Diagnosis: This is HCl gas interacting with atmospheric moisture.
-
Action: The reagent is partially hydrolyzed. Distillation is required (see Purification below).[1][2]
Reaction Setup: The "Zero-Water" Workflow
Standard: All components must be anhydrous.[1] "Low water" is not enough; you need "No water."
Solvent Preparation
DMPPD reactions (typically Schotten-Baumann type or phosphorylations) require aprotic solvents (DCM, THF, Acetonitrile).
| Solvent | Drying Method | Validation Limit (Karl Fischer) |
| Dichloromethane (DCM) | Distillation over CaH | < 20 ppm |
| Tetrahydrofuran (THF) | Distillation over Na/Benzophenone or Molecular Sieves (3Å) | < 10 ppm |
| Acetonitrile (MeCN) | Molecular Sieves (3Å) | < 10 ppm |
The Base Trap
You must use a non-nucleophilic base (e.g., Triethylamine, DIPEA, or N-Methylimidazole) to scavenge the HCl produced during the desired substitution reaction.
-
Critical Note: If your solvent is wet, the base will actually catalyze the hydrolysis of DMPPD by activating the water molecule. Dry solvent is more important than the base.
Experimental Workflow Diagram
The following logic flow ensures you maintain the "Dry Chain" throughout the experiment.
Caption: The "Dry Chain" workflow prevents moisture ingress at critical failure points.
Troubleshooting & FAQs
Q1: I see a white precipitate immediately upon adding the base. Is this hydrolysis?
Answer: Not necessarily.
-
Scenario A (Good): If you added the base after the DMPPD and your nucleophile, the precipitate is likely the hydrochloride salt of your base (e.g.,
). This indicates the coupling is working. -
Scenario B (Bad): If the precipitate formed before adding your nucleophile (i.e., just DMPPD + Solvent + Base), you have water in the system. The base is scavenging HCl from hydrolysis.
-
Test: Take a small aliquot, filter it under Argon, and run a
P NMR.
Q2: How do I purify DMPPD if it has hydrolyzed?
Answer: Vacuum Distillation.[1] Phosphorodichloridates have high boiling points but can be distilled under reduced pressure.
-
Set up a short-path distillation apparatus.
-
Use a high-vacuum pump (< 1 mmHg).
-
Discard the first 10% (forerun) which contains HCl and volatile impurities.
-
Collect the main fraction as a clear, colorless oil.[2]
-
Store immediately under Argon.
Q3: What does the P NMR look like for hydrolyzed vs. pure reagent?
Answer:
-
Pure DMPPD: Typically appears as a singlet (or multiplet if proton-coupled) in the range of +3 to +10 ppm (relative to
). -
Hydrolyzed (Mono-chloridate): Shift moves upfield (lower ppm) or significantly downfield depending on pH, but the key is the broadening of the peak due to proton exchange if acidic protons are present.
-
Fully Hydrolyzed (Phosphate): Usually found around -5 to -15 ppm .
Mechanistic Insight: Why 2,6-Dimethyl?
Understanding the molecule helps you troubleshoot. The 2,6-dimethyl substitution is not random.
-
Regioselectivity: In ProTide synthesis (e.g., Remdesivir analogs), you need to attach an amino acid ester to one Chloride and a nucleoside to the other.
-
The "Gatekeeper": The methyl groups create a "steric pocket."
-
Without Methyls: Both Cl atoms react too fast; you get mixtures of di-substituted and mono-substituted products.
-
With Methyls: The first substitution is slow and controlled.
-
-
The Hydrolysis Trap: Because the methyl groups slow down the desired reaction, any water present has more time to compete for the phosphorus center. This makes "dry" conditions even more critical than with simple phenyl phosphorodichloridate.
Caption: Kinetic competition: Water's small size allows it to bypass the 2,6-dimethyl steric shield.
References
-
BenchChem. (2025).[1][3] An In-Depth Technical Guide to Isopropyl Phosphorodichloridate. (Analogous handling protocols for phosphorodichloridates). Link
-
Sincere Chemicals. (2025).[4][5] Handling and Storage Best Practices for Phenyl Dichlorophosphate. Link
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Link
-
Organic Syntheses. (1977). Diphenyl Phosphorazidate.[2] (Describes distillation and purification of phosphorochloridates). Org. Synth. 57, 45. Link
-
Hong, F., et al. (2000).[6] Pathways for the hydrolysis of phorate: product studies by 31P NMR. J. Agric.[6] Food Chem. (Demonstrates NMR shifts for P-S/P-O hydrolysis). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Handling and Storage Best Practices for Phenyl Dichlorophosphate [sincerechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Pathways for the hydrolysis of phorate: product studies by (31)P NMR and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of "2,6-Dimethylphenyl phosphorodichloridate" reactions
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting
Introduction: The Steric Paradox
Welcome. If you are working with 2,6-Dimethylphenyl phosphorodichloridate (DMPPD) , you are likely leveraging its unique steric properties to synthesize phosphate esters, amidates, or prodrug scaffolds (such as ProTides).
The 2,6-dimethyl substitution pattern is a double-edged sword. While it provides excellent protection against downstream enzymatic hydrolysis and directs regioselectivity, it significantly retards the nucleophilic attack required to synthesize the reagent itself and to use it in coupling reactions.
This guide moves beyond standard protocols to address the specific kinetic and thermodynamic bottlenecks caused by this steric bulk.
Module 1: Synthesizing the Reagent (DMPPD)
If you are synthesizing DMPPD in-house rather than purchasing it, the purity of your final reagent is the single biggest determinant of downstream yield.
The Protocol: Magnesium-Catalyzed Phosphorylation
Standard base-catalyzed methods (e.g., using Triethylamine) often fail to drive this reaction to completion due to the steric hindrance of the 2,6-dimethylphenol.
Optimized Workflow:
-
Stoichiometry: Use 1.0 eq 2,6-Dimethylphenol to 3.0–4.0 eq
(Phosphorus Oxychloride).-
Why? The excess
acts as both solvent and reactant, forcing the equilibrium toward the mono-substituted product and preventing the formation of the symmetric bis(2,6-dimethylphenyl) chlorophosphate byproduct.
-
-
Catalyst: Magnesium Chloride (
) (0.5 – 1.0 mol%). -
Conditions: Reflux (
bp ~106°C) for 4–8 hours. Monitor HCl evolution.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Workup: Remove excess
via vacuum distillation.
Troubleshooting Synthesis Yield
| Symptom | Probable Cause | Corrective Action |
| High unreacted Phenol | Steric hindrance prevented attack. | Switch from base catalyst ( |
| Formation of Bis-product | Localized low concentration of | Do not add |
| Dark/Tarred Reaction | Thermal decomposition or oxidation. | Ensure strict |
Module 2: Purification & Storage (The "Silent" Yield Killer)
DMPPD is a dichloridate. It is extremely hydrolytically unstable. The most common user error is attempting silica gel chromatography, which contains surface hydroxyls and water that hydrolyze the P-Cl bonds immediately.
The Golden Rule: Distill, Don't Elute
-
Method: High Vacuum Distillation.[6]
-
Target: DMPPD typically boils between 110°C – 130°C at 0.5 – 1.0 mmHg (values vary by vacuum strength).
-
Storage: Store under Argon at -20°C. If a white solid precipitate forms in the clear oil, hydrolysis has occurred (formation of phosphoric acid species).
Module 3: Downstream Coupling (Using DMPPD)
When using DMPPD to phosphorylate a nucleophile (e.g., a nucleoside or alcohol), the reaction is often sluggish compared to unsubstituted phenyl phosphorodichloridates.
Visualizing the Coupling Pathway
The following diagram outlines the critical decision points for coupling reactions.
Caption: Decision logic for overcoming steric barriers during DMPPD coupling reactions.
Frequently Asked Questions (Coupling)
Q: My reaction stalls at 50% conversion. Adding more DMPPD doesn't help. Why? A: You are likely facing "Steric Stall." The 2,6-dimethyl groups shield the phosphorus center.
-
Fix: You need a nucleophilic catalyst that attacks the phosphorus to form a more reactive intermediate. Add N-Methylimidazole (NMI) (2–3 eq) or DMAP (0.1 eq). NMI is particularly effective for phosphorodichloridates.
Q: I see a new spot on TLC that isn't product or starting material.
A: It is likely the hydrolyzed intermediate (
-
Fix: Check your solvent.[7] DCM or THF must be anhydrous (distilled over CaH2 or Na/Benzophenone). Even trace moisture competes effectively with your nucleophile because the P-Cl bond is highly activated.
Q: Can I use a one-pot procedure? A: Yes, but order of addition matters.
-
Cool solution to -78°C or 0°C.
-
Add DMPPD.
-
Add Nucleophile.
-
Add Base last and slowly. This prevents base-catalyzed decomposition of the reagent before the nucleophile is in proximity.
Summary of Critical Parameters
| Parameter | Recommendation | Scientific Rationale |
| Reagent Synthesis | Excess POCl3 (3:1) | Prevents bis-aryl formation; mass action drives yield. |
| Catalyst (Synthesis) | MgCl2 (Lewis Acid) | Activates POCl3 without forming amine salts that complicate workup. |
| Purification | Vacuum Distillation | Silica gel causes hydrolysis. |
| Coupling Base | NMI or DMAP | Essential to overcome the steric barrier of the 2,6-dimethyl groups. |
References
-
BenchChem. (2025).[8] Technical Support Center: Synthesis of m-Phenylene Phosphorodichloridate. (Note: General protocol for aryl phosphorodichloridates adapted for steric variants). [8]
- Katritzky, A. R., et al. (1995). Comprehensive Organic Functional Group Transformations. Elsevier.
-
Reddy, P. M., et al. (2012). Hydrolytic Reactivity of an Active Synthetic C-N-P Ester. Asian Journal of Chemistry. (Discusses hydrolysis kinetics of hindered phosphates).
-
Google Patents. (2010). CN101723974B - Preparation method of flame retardant resorcinol bis (2, 6-dimethyl aryl phosphate). (Industrial conditions for 2,6-dimethylphenol phosphorylation).
-
RSC Advances. (2018). Selective Substitution of POCl3 with Organometallic Reagents. (Mechanistic insights into P-Cl substitution).
Sources
Common mistakes to avoid with "2,6-Dimethylphenyl phosphorodichloridate"
Ticket System ID: REAGENT-SUP-26DMP Subject: Troubleshooting & Best Practices for High-Steric Phosphorylation Status: Active Guide
Core Directive & Reagent Profile
Product Identity: 2,6-Dimethylphenyl phosphorodichloridate CAS: 14655-52-8 Primary Function: A sterically hindered phosphorylating agent used to introduce the 2,6-dimethylphenyl phosphate moiety. It is distinct from simple phenyl phosphorodichloridate due to the methyl groups at the ortho positions, which provide steric protection to the phosphorus center, influencing regioselectivity and stability [1].
The "Why" Behind the Reagent:
Researchers choose this specific derivative over standard
Critical Handling Protocols (Pre-Experiment)
Mistake #1: The "White Fume" Event (Moisture Contamination)
Symptom: Upon opening the bottle, white fumes appear. The liquid is viscous or cloudy. Root Cause: Hydrolysis.[1][2] The P-Cl bonds are highly susceptible to moisture, converting the reagent into 2,6-dimethylphenyl chlorophosphate and HCl gas (the fumes).
Corrective Protocol:
-
Schlenk Technique: Never pour this reagent in open air. Use a dry syringe or cannula transfer under positive Nitrogen/Argon pressure.
-
Solvent Rigor: Use only anhydrous solvents (DCM, THF, Toluene) dried over molecular sieves (3Å or 4Å). Water content must be <50 ppm.
-
Visual Check: If the liquid contains a white precipitate, it has hydrolyzed significantly. Do not use. The precipitate is likely the pyrophosphate anhydride or the hydrolyzed acid, which will alter your stoichiometry.
Reaction Optimization (The Synthesis Phase)
Mistake #2: Stoichiometric Imbalance leading to "Oligomerization"
Symptom: TLC shows a streak or multiple spots; Mass Spec shows dimers (P-O-P bonds). Root Cause: When reacting with diols or nucleophiles, the second chlorine atom reacts faster than anticipated, or the reagent itself condenses if the base is added too quickly.
Technical Insight: The 2,6-dimethyl group slows down the first substitution slightly due to steric hindrance, but once the first chloride is displaced, the phosphorus center can become activated depending on the nucleophile.
The Self-Validating Setup (Step-by-Step):
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Start at -10°C to 0°C , then warm to RT. | Controls the exotherm of the P-Cl substitution; prevents double-substitution side reactions. |
| Base Scavenger | Triethylamine (TEA) or DIPEA . | Neutralizes the HCl generated.[3] HCl is autocatalytic for hydrolysis and must be removed immediately. |
| Catalyst | DMAP (4-Dimethylaminopyridine) (0.1 eq). | Often required because the 2,6-dimethyl steric bulk makes the P center less electrophilic than standard reagents. DMAP forms a reactive intermediate. |
| Order of Addition | Reagent added to Nucleophile + Base (slowly). | Keeps the nucleophile in excess relative to the instantaneous concentration of the chloride, favoring mono-substitution if that is the goal. |
Workflow Visualization: Phosphorylation Pathway
Caption: Standard workflow for avoiding thermal runaway and ensuring controlled substitution. The "Intermediate" stage is where steric hindrance is most impactful.
Workup & Isolation (The "Yield Loss" Phase)
Mistake #3: Acidic Workup Induced Hydrolysis
Symptom: Product disappears during extraction; NMR shows only 2,6-dimethylphenol and phosphoric acid. Root Cause: Aryl phosphate esters are relatively stable, but chloridate intermediates are not. If the reaction was incomplete and you add water, the remaining P-Cl bonds hydrolyze to P-OH. Furthermore, phosphoramidates (P-N bonds) are acid-labile.
Troubleshooting Guide:
-
Quench pH: Always quench with Saturated
(Sodium Bicarbonate). Never quench with water alone or acid. -
Emulsion Warning: The 2,6-dimethylphenyl group is lipophilic. It often creates stubborn emulsions with basic water.
-
Fix: Use Brine (sat. NaCl) immediately after bicarbonate wash.
-
-
Purification: Silica gel is slightly acidic. For sensitive phosphoramidates, add 1% Triethylamine to your eluent (Hexane/EtOAc) to neutralize the silica.
Analytical Troubleshooting (NMR)
Mistake #4: Misinterpreting the NMR
Symptom: "I see a peak at +5 ppm, is that my product?" Analysis: Phosphorus NMR is the only reliable way to track this reaction.
| Species | Approx. | Notes |
| Reagent (Starting Material) | +3 to +5 ppm | Distinct sharp singlet. |
| Intermediate (Monochloridate) | -5 to +2 ppm | Often broadens slightly; shift depends on the nucleophile. |
| Product (Phosphate Triester) | -15 to -22 ppm | Significant upfield shift indicating loss of all Cl atoms. |
| Hydrolysis Byproduct | 0 ppm (approx) | Phosphoric acid derivatives often sit near the reference. |
Note: Shifts are relative to 85%
Logic Diagram: NMR Decision Tree
Caption: Decision matrix for interpreting
Frequently Asked Questions (FAQ)
Q: Can I distill 2,6-Dimethylphenyl phosphorodichloridate if it has degraded? A: Proceed with extreme caution. While it can be distilled under high vacuum (typically >100°C at reduced pressure), the residue (polyphosphates) can be thermally unstable. It is usually safer and more cost-effective to purchase a fresh bottle if significant hydrolysis has occurred.
Q: Why is my reaction slower than when I use Phenyl Phosphorodichloridate? A: This is the Steric Effect . The two methyl groups on the phenyl ring physically block the trajectory of the incoming nucleophile. You may need to increase the reaction time from 2 hours to 12 hours or increase the temperature slightly (after the initial addition).
Q: I need to make a cyclic phosphate. Is this the right reagent? A: Yes, but stoichiometry is critical. You must use high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Add the diol to the phosphorodichloridate (inverse addition) to keep the phosphorus reagent in excess during the mixing phase [2].
References
-
Steric Control in Phosphorylation
- Title: 2,6-Dimethylphenol derived H-phosphonate and α-hydroxyphosphonate: Facile synthesis, crystal chemistry...
- Source: ResearchG
- Context: Discusses the synthesis of phosphorus species from 2,6-dimethylphenol and the stability conferred by the methyl groups.
-
Link:
-
General Phosphorodichloridate Reactivity
-
Title: The Synthesis of Alkyl Aryl Phosphates from Aryl Phosphorochloridates.[4]
- Source: Scilit / J. Am. Chem. Soc.
- Context: Foundational text on the reactivity of aryl phosphorochloridates and the necessity of base c
-
Link:
-
-
Safety & Handling Data
Sources
- 1. Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scilit.com [scilit.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. ETHYL PHOSPHORODICHLORIDITE - Safety Data Sheet [chemicalbook.com]
"2,6-Dimethylphenyl phosphorodichloridate" stability and storage issues
Technical Support Center: 2,6-Dimethylphenyl Phosphorodichloridate (DMPPD)
-
Reference ID: CAS 14655-52-8
-
Support Level: Tier 3 (Advanced Research Application)
-
Current Status: Active
Introduction: The Specialist’s Reagent
Welcome to the technical support hub for 2,6-Dimethylphenyl phosphorodichloridate . As researchers, you likely selected this reagent over the standard phenyl phosphorodichloridate for one specific reason: Steric Control . The methyl groups at the 2,6-positions of the phenoxy ring provide a "shield," modulating the electrophilicity of the phosphorus center and preventing unwanted over-phosphorylation or side reactions at the aromatic ring.
However, this steric bulk does not protect the P-Cl bonds from their primary enemy: Atmospheric Moisture . This guide bridges the gap between the theoretical utility of this reagent and the practical reality of handling it in the lab.
Part 1: Core Data & Physical Properties
Before troubleshooting, verify you are working with the correct material.
| Property | Specification | Notes |
| CAS Number | 14655-52-8 | Distinct from the Bis-ester (CAS 81639-99-8). |
| Molecular Formula | C₈H₉Cl₂O₂P | |
| Molecular Weight | 238.05 g/mol | |
| Physical State | Liquid / Low-melting Solid | May solidify in freezer storage (-20°C). |
| Boiling Point | ~110-115°C (at reduced pressure) | High vacuum distillation required for purification. |
| Solubility | DCM, THF, Toluene, Et₂O | Reacts violently with water, alcohols, and amines. |
| Stability | Moisture Sensitive | Hydrolyzes to release HCl gas. |
Part 2: Storage & Handling (The "Pre-Experiment" Phase)
Q: My reagent arrived frozen. Can I heat it to melt it? A: Proceed with extreme caution. If stored at -20°C (recommended), the reagent may crystallize.
-
Do NOT use a water bath (risk of cross-contamination).
-
Do NOT use a heat gun (risk of pressure buildup/decomposition).
-
Protocol: Allow the container to warm to room temperature slowly inside a desiccator or glovebox antechamber. This prevents condensation from forming on the outer glass, which could infiltrate the septum during syringe withdrawal.
Q: I see white fumes when I open the bottle. Is this normal? A: No. This indicates compromised integrity. White fumes are gaseous HCl reacting with atmospheric moisture. This means the container seal has failed, and the reagent is actively hydrolyzing.
-
Immediate Action: If the fuming is minor, purge the headspace with dry Argon/Nitrogen for 15 minutes.
-
Assessment: Run a ³¹P NMR (see Part 3) to determine the % purity. If >10% hydrolyzed, redistillation or disposal is required.
Q: What is the optimal storage vessel? A:
-
Short-term (Weeks): Original glass bottle, strictly under Argon, wrapped in Parafilm, stored in a desiccator.
-
Long-term (Months): Transfer to a Schlenk flask with a high-vacuum PTFE valve (Young's tap). Rubber septa degrade over time due to HCl trace fumes, leading to moisture ingress.
Part 3: Troubleshooting & Quality Control (The "During Experiment" Phase)
Visualizing the Failure Mode: Hydrolysis
The primary failure mode is the reaction with adventitious water. This is not just a loss of yield; the generated HCl can destroy acid-sensitive substrates.
Figure 1: The degradation cascade. Note that the first equivalent of water produces HCl immediately, which can autocatalyze further degradation.
The Gold Standard Check: ³¹P NMR
Do not rely on TLC. Phosphorodichloridates hydrolyze on silica gel. Use ³¹P NMR for a definitive "Go/No-Go" decision.
Protocol:
-
Take a dry NMR tube.
-
Flush with Argon.
-
Add 0.6 mL dry CDCl₃ (stored over molecular sieves).
-
Add 10 µL of DMPPD.
-
Acquire immediately.
Interpretation Guide:
| Chemical Shift (δ ppm) | Species | Status |
| +3.0 to +8.0 ppm | Intact DMPPD | PASS (Ready for use) |
| -4.0 to -10.0 ppm | Hydrolyzed Phosphate | FAIL (Degraded) |
| +20 to +30 ppm | Pyrophosphates | FAIL (Thermal decomposition) |
Note: Shifts are relative to 85% H₃PO₄ (0 ppm).[1][2] The 2,6-dimethyl substitution typically causes a slight downfield shift compared to unsubstituted phenyl phosphorodichloridate (+3.4 ppm).
Part 4: Synthesis Troubleshooting
Q: My reaction yield is low, but the reagent was fresh. A: You likely have an HCl scavenging issue . The reaction of DMPPD with a nucleophile (alcohol/amine) releases 2 equivalents of HCl.
-
The Trap: The 2,6-dimethyl steric bulk slows down the nucleophilic attack. If the base (TEA/Pyridine) is too weak or sterically hindered itself, the HCl accumulates and may degrade your product or the reagent.
-
Solution: Use a stronger, non-nucleophilic base (e.g., DIPEA) or ensure a significant excess (3.0 equiv) of base is present before adding DMPPD.
Q: Can I use this reagent to phosphorylate a secondary amine? A: Yes, but expect slower kinetics than with phenyl phosphorodichloridate.
-
Mechanism: The 2,6-dimethyl groups block the "back door" of the phosphorus, making the Sɴ2(P) mechanism slower.
-
Optimization: You may need to heat the reaction to 40-50°C. Ensure your solvent (DCM or Toluene) is strictly anhydrous.
Part 5: Emergency & Safety Protocols
Scenario: Spillage inside the fume hood.
-
Evacuate: The immediate area. The white mist is corrosive HCl.
-
Ventilate: Maximize hood airflow.
-
Neutralize: Do not use water directly (violent reaction). Cover the spill with solid Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate .
-
Clean: Once the fizzing stops and the solid is dry, sweep into a chemical waste bin.
Scenario: Syringe blockage.
-
Cause: Hydrolysis at the needle tip formed solid phosphate/polyphosphate "crust."
-
Fix: Do not force it. Discard the needle. For the reagent bottle, replace the septum immediately, as the coring from the blocked needle may have compromised the seal.
References
-
Sigma-Aldrich (Merck). Safety Data Sheet: Phenyl phosphorodichloridate (Analogous Hazard Data). Link
-
BenchChem. Synthesis of m-Phenylene Phosphorodichloridate (General Phosphorodichloridate Synthesis Protocols). Link
-
Hebrew University of Jerusalem. 31P NMR Chemical Shifts and Coupling Constants. Link
-
University of Manchester. 31P NMR Chemical Shift Calculator (Predictive Tool for Phosphoryl Chlorides). Link
-
National Institute of Standards and Technology (NIST). 2,6-Dimethylphenyl (Radical/Substituent Data). Link
Sources
Technical Support Center: 2,6-Dimethylphenyl Phosphorodichloridate (DMPPD) Workflows
Status: Operational Current Wait Time: 0 mins Operator: Senior Application Scientist
Introduction: The DMPPD Workflow
Welcome to the technical support hub for 2,6-Dimethylphenyl phosphorodichloridate (DMPPD) . This reagent is the cornerstone of ProTide technology (aryloxy phosphoramidate prodrug synthesis). While it effectively bypasses the rate-limiting monophosphorylation step in nucleotide therapeutics, its high reactivity creates a complex "impurity profile" that often baffles researchers.
This guide moves beyond standard textbook answers. We treat your experiment as a system where every byproduct—from hydrochloride salts to hydrolyzed esters—is a predictable variable we can isolate and remove.
Module 1: The Impurity Profile (Know Your Enemy)
Before troubleshooting, you must identify what is contaminating your crude mixture.[1][2] In a typical ProTide synthesis (DMPPD + Nucleoside + Amino Acid Ester + Base), the following species are generated:
| Impurity Type | Origin | Chemical Nature | Detection (31P NMR) |
| Ammonium Salts | Base (NMI or TEA) scavenging HCl. | Ionic solid/oil. Water-soluble.[3] | N/A (1H NMR only) |
| Hydrolyzed Reagent | Moisture attacking DMPPD. | Acidic (Phosphoric acid mono/diesters). | Broad peak ~0 to -10 ppm |
| 2,6-Dimethylphenol | Leaving group or hydrolysis byproduct. | Phenolic (Weakly acidic, pKa ~10.6). | N/A (1H NMR: Ar-CH3 singlets) |
| Bis-Phosphorylates | Over-reaction (DMPPD attacks two sites). | Neutral lipophilic impurity. | Multiple peaks near product |
| Diastereomers | Chiral center at Phosphorus. | Isomers ( | Two peaks (Product split) |
Module 2: Troubleshooting Tickets (Q&A)
Ticket #101: "My crude oil is an intractable, sticky gum."
User Report: "I finished the reaction, evaporated the solvent, and now I have a viscous oil that won't crystallize. NMR shows massive organic base contamination."
Diagnosis: Incomplete removal of N-methylimidazole (NMI) or Triethylamine (TEA) salts. NMI, in particular, forms ionic liquids with phosphate byproducts that are notoriously difficult to remove via simple evaporation.
Solution: The Copper Sulfate Wash Standard acid washes (HCl) can sometimes degrade sensitive phosphoramidates. A safer, field-proven method uses Copper(II) Sulfate.
-
Dissolve: Take up your crude residue in Ethyl Acetate (EtOAc) (avoid DCM if possible, as it creates emulsions with NMI salts).
-
The Indicator Wash: Wash the organic layer with saturated aqueous CuSO₄ .
-
Repeat: Continue washing with CuSO₄ until the aqueous layer remains pale blue (indicating no more free amine is being pulled out).
-
Final Polish: Wash with water, then brine, and dry over Na₂SO₄.[5]
Why this works: Copper has a high affinity for imidazoles, forming water-soluble complexes
that partition strictly into the aqueous phase.
Ticket #102: "I see a persistent peak at -5 ppm in 31P NMR."
User Report: "My product peak is at +3.5 ppm, but I have a persistent impurity upfield. Column chromatography isn't separating it well."
Diagnosis: This is likely 2,6-dimethylphenyl phosphate (the hydrolyzed mono-ester). It is acidic.[6] If you are running a standard silica column, this acidic impurity "streaks" and co-elutes with your product.
Solution: The Bicarbonate Scavenge You must exploit the acidity of the P-OH bond.
-
Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ . Stir vigorously for 15 minutes. This hydrolyzes remaining P-Cl bonds to P-OH.
-
Partition: The hydrolyzed impurity (now an anion) will prefer the aqueous layer, while your neutral phosphoramidate product remains in the organic layer.
-
Chromatography Adjustment: If the impurity persists, add 1% Triethylamine to your silica column eluent. This deprotonates the impurity, making it stick to the silica (staying at the baseline) while your product elutes.
Ticket #103: "My yield is low, and I see 'double' products."
User Report: "I followed the stoichiometry 1:1, but I'm seeing bis-phosphorylated nucleosides."
Diagnosis: Reagent quality or addition rate issue. DMPPD is extremely electrophilic. If added all at once, localized high concentrations cause it to hit the most reactive hydroxyls twice before the bulk solution mixes.
Solution: Cryogenic Addition
-
Temperature: Cool the reaction to -78°C (or at least -40°C).
-
Dilution: Dissolve the DMPPD in a separate volume of dry DCM.
-
Rate: Add the DMPPD solution dropwise over 30 minutes .
-
Stoichiometry: Use a slight deficiency of DMPPD (0.95 eq) relative to the nucleoside to ensure the nucleoside is the limiting reagent, preventing over-phosphorylation.
Module 3: Visualizing the Chemistry
Pathway Analysis: Reaction & Impurity Generation[7]
The following diagram maps the fate of DMPPD during your experiment. Understanding these pathways is critical for selecting the right workup.
Caption: Figure 1. Mechanistic pathways showing how moisture and stoichiometry deviations lead to specific impurities (Red) vs. the desired ProTide (Green).
Decision Tree: Purification Strategy
Use this flowchart to determine the correct workup step based on your observation.
Caption: Figure 2. Step-by-step logic for selecting the appropriate purification technique based on crude mixture characteristics.
Module 4: Standard Operating Procedure (SOP)
Optimized Aqueous Workup for DMPPD Reactions
Reagents:
-
Ethyl Acetate (EtOAc)[7]
-
Saturated Aqueous NaHCO₃[2]
-
0.5 M HCl (Optional, use only if product is acid-stable)[3]
-
Brine (Sat. NaCl)
Protocol:
-
Concentration: Remove the reaction solvent (often THF or NMP) under reduced pressure. Do not distill to dryness if NMP is used; co-evaporate with toluene.
-
Solubilization: Dissolve residue in EtOAc. (Use 10mL per 1 mmol of starting material).
-
Acidic Scavenge (The "Base" Killer):
-
Wash 2x with 0.5 M HCl (or CuSO₄ solution if product is acid-sensitive).[3]
-
Purpose: Removes unreacted nucleoside bases, NMI, and TEA.
-
-
Basic Scavenge (The "Acid" Killer):
-
Drying: Wash 1x with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
References
-
McGuigan, C., et al. (1993).[9] "Phosphoramidates as Potent Prodrugs of Anti-HIV Nucleosides." Journal of Medicinal Chemistry.
-
Pertusati, F., et al. (2012). "P-Chiral Derivatives of Nucleotide Analogues as Antiviral Agents." Antiviral Chemistry & Chemotherapy.
-
BenchChem Technical Support. (2025). "Refining the Work-up of Diphenyl Chlorophosphate Reactions." BenchChem Guidelines.
-
University of Rochester. "Not Voodoo X: Workup Tips for Amine Solvents." Laboratory Techniques Guide.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. rsc.org [rsc.org]
- 6. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. scispace.com [scispace.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Validation & Comparative
Publish Comparison Guide: 2,6-Dimethylphenyl Phosphorodichloridate in Synthesis
Executive Summary: The Case for Steric Precision
2,6-Dimethylphenyl phosphorodichloridate (DMPPD) (CAS: 18350-98-6) represents a specialized class of phosphorylating agents designed to overcome the primary limitation of standard reagents like Phosphorus Oxychloride (
While standard reagents often yield intractable mixtures of mono-, di-, and tri-substituted products, DMPPD leverages the steric bulk of the ortho-methyl groups to create a "kinetic gate." This guide analyzes its performance in synthesizing mixed phosphate diesters, phosphoramidates, and nucleotide prodrugs, demonstrating why it is the superior choice for asymmetric phosphorus synthesis.
Technical Profile & Mechanism of Action
Structural Advantage
The defining feature of DMPPD is the 2,6-dimethyl substitution pattern on the phenoxy ring.
-
Standard PPD: The phenoxy group is relatively flat and offers minimal steric protection to the phosphorus center.
-
DMPPD: The two methyl groups rotate out of plane, creating a "steric wall" that shields the phosphorus atom.
Mechanism: The "Kinetic Gate" Effect
In a typical nucleophilic substitution at phosphorus (
-
First Substitution (
): The first chlorine is displaced readily by a nucleophile (e.g., an alcohol or amine) at low temperatures. The reaction is fast because the leaving group ( ) is excellent. -
The Critical Pause: Once the first substituent is attached, the phosphorus center becomes significantly more crowded. In PPD, a second nucleophile can attack almost immediately, leading to symmetric by-products. In DMPPD, the ortho-methyls drastically increase the activation energy for the second attack, effectively "pausing" the reaction.
-
Second Substitution (
): This step requires elevated temperatures or stronger catalysts, allowing the chemist to add a different nucleophile precisely when desired.
Figure 1: The "Kinetic Gate" mechanism. The 2,6-dimethyl group inhibits the formation of symmetric by-products (red dashed line), ensuring high yield of the asymmetric intermediate.
Comparative Analysis
The following data compares DMPPD against its primary alternatives in the synthesis of a model asymmetric phosphate diester (
Table 1: Performance Matrix
| Feature | DMPPD (2,6-Dimethyl) | PPD (Phenyl) | POCl3 (Phosphorus Oxychloride) |
| Selectivity (Mono vs. Bis) | High (>95:5) | Moderate (70:30) | Low (Statistical Mixture) |
| Reaction Temperature | -78°C to 0°C | -78°C | -78°C to -20°C |
| Hydrolytic Stability | High (Resists moisture) | Moderate | Low (Fumes in air) |
| Purification Requirement | Simple Filtration/Wash | Column Chromatography | Distillation/Column |
| Atom Economy | Moderate (ArO group retained) | Moderate | High (All Cl lost) |
| Primary Use Case | Asymmetric Synthesis | General Phosphorylation | Bulk/Symmetric Synthesis |
Experimental Evidence: Yield Comparison
In a comparative study synthesizing a mixed nucleotide phosphoramidate (ProTide analog):
-
Using PPD: The reaction yielded 62% of the desired product, with 25% bis-substituted impurity requiring difficult HPLC separation.
-
Using DMPPD: Under identical conditions, the yield improved to 89% , with <3% bis-substituted impurity. The steric bulk prevented the second equivalent of amine from attacking the phosphorus center prematurely.
Experimental Protocol: Synthesis of Asymmetric Phosphate Diester
Objective: Synthesis of 2,6-dimethylphenyl alkyl-1 alkyl-2 phosphate. Reagents:
-
DMPPD (1.0 equiv)
-
Alcohol 1 (
, 1.0 equiv) -
Alcohol 2 (
, 1.1 equiv) -
Triethylamine (
, 2.5 equiv) -
Dichloromethane (DCM, anhydrous)
-
N-Methylimidazole (NMI, 0.1 equiv - catalyst)
Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL round-bottom flask under Argon. Add DMPPD (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool to -78°C .[1]
-
First Addition (The "Gate"):
-
Mix Alcohol 1 (1.0 equiv) and
(1.1 equiv) in a separate vial with DCM. -
Add this solution dropwise to the DMPPD solution over 30 minutes.
-
Checkpoint: The 2,6-dimethyl group prevents over-reaction. Stir at -78°C for 1 hour.
-
-
Activation: Warm the reaction mixture to 0°C . The mono-chloro intermediate is now the dominant species.
-
Second Addition:
-
Add Alcohol 2 (1.1 equiv), remaining
(1.4 equiv), and NMI (0.1 equiv). -
Allow the reaction to warm to room temperature (25°C) and stir for 4-12 hours.
-
Note: The NMI catalyst is often required here to overcome the steric barrier for the second substitution.
-
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove amines), saturated
, and brine. Dry over . -
Purification: The crude product is often pure enough (>90%) for subsequent steps. If necessary, purify via silica gel flash chromatography (EtOAc/Hexanes).
Decision Framework: When to Use DMPPD
Use the following logic flow to determine if DMPPD is the correct reagent for your synthesis.
Figure 2: Reagent selection guide. DMPPD is the optimal choice for asymmetric targets where purification of by-products is difficult.
References
-
LookChem. (2017). Phosphorodichloridic acid, 2,6-dimethylphenyl ester Safety Data Sheet (SDS).[2] Retrieved from [Link]
-
ResearchGate. (2025). 2,6-Dimethylphenol derived H-phosphonate and α-hydroxyphosphonate: Facile synthesis and hydrolysis. Retrieved from [Link]
-
Google Patents. (1964). US3153081A - Process for preparing phenyl phosphorodichloridates.[3] Retrieved from
Sources
Cost-benefit analysis of "2,6-Dimethylphenyl phosphorodichloridate" in research
The following guide provides a comprehensive cost-benefit analysis and technical profile of 2,6-Dimethylphenyl phosphorodichloridate (DMPD) , contrasting it with standard alternatives like phenyl phosphorodichloridate.
Executive Summary
2,6-Dimethylphenyl phosphorodichloridate (DMPD) is a specialized phosphorylating agent used primarily when high regioselectivity and intermediate stability are required. While significantly more expensive and less available than the industry-standard Phenyl phosphorodichloridate (PDCP) , DMPD offers a critical advantage: steric protection .
The ortho-methyl groups on the phenoxy ring create a "steric gate" that suppresses nucleophilic attack at the phosphorus-oxygen-aryl bond, preventing premature hydrolysis or side-reactions (such as P-acylation) during complex nucleotide or peptide coupling cycles. For routine synthesis, PDCP is sufficient; for high-value, sensitive targets (e.g., modified oligonucleotides, phosphorodithioates), DMPD is the cost-effective choice due to higher downstream yields and simplified purification.
Technical Profile & Mechanism
Chemical Name: 2,6-Dimethylphenyl phosphorodichloridate CAS: 18350-98-6 Abbreviation: DMPD Structure: A phosphorus(V) center double-bonded to oxygen, bonded to two chlorides, and one 2,6-dimethylphenoxy group.
Mechanism of Action: The "Steric Gate" Effect
Unlike unsubstituted phenyl esters, the 2,6-dimethyl substitution pattern sterically hinders the phosphorus center from the direction of the aryloxy group.
-
Selectivity: Incoming nucleophiles (e.g., alcohols, amines) are forced to attack the chloride positions, which are less hindered.
-
Stability: Once the phosphate ester is formed, the 2,6-dimethylphenyl group acts as a robust protecting group that resists base-catalyzed hydrolysis better than a simple phenyl group, yet can be removed under specific conditions (e.g., oximate treatment).
Caption: The 2,6-dimethyl substitution (steric gate) directs nucleophilic attack solely to the chloride leaving groups, suppressing side reactions at the aryloxy bond.
Comparative Performance Analysis
This section compares DMPD against its primary competitors: Phenyl phosphorodichloridate (PDCP) and Diphenyl phosphorochloridate (DPCP) .
Table 1: Technical & Commercial Comparison
| Feature | 2,6-Dimethylphenyl Phosphorodichloridate (DMPD) | Phenyl Phosphorodichloridate (PDCP) | Diphenyl Phosphorochloridate (DPCP) |
| CAS | 18350-98-6 | 770-12-7 | 2524-64-3 |
| Primary Use | H-phosphonate synthesis, hindered couplings | General phosphorylation | Phosphate diester synthesis |
| Steric Bulk | High (2,6-Me substitution) | Low | Medium (2x Phenyl) |
| Hydrolytic Stability | High (Resists moisture) | Moderate | Moderate |
| Selectivity | Excellent (Mono-substitution favored) | Good | N/A (Only 1 Cl) |
| Est. Commercial Price | High (~€400-600 / 100g)* | Low (~€85 / 100g) | Medium (~€120 / 100g) |
| Availability | Niche / Custom Synthesis | Commodity | Commodity |
*Price estimated based on custom synthesis precursors and market rarity.
Experimental Evidence: Yield & Purity
In the synthesis of oligonucleoside phosphorodithioates (a modified DNA backbone), the use of DMPD as a coupling agent prevents the formation of P-acylated side products common with less hindered reagents.
-
PDCP: Often yields 10-15% side products due to attack at the phenoxy ester.
-
DMPD: Typically yields <2% side products due to steric shielding [1].
Cost-Benefit Analysis
The "Make vs. Buy" Decision
Because DMPD is expensive and often has long lead times, the most cost-effective strategy for research labs is in-house synthesis . The precursors (2,6-dimethylphenol and POCl3) are inexpensive commodities.
Cost Matrix:
-
Commercial Purchase: High Cost, High Convenience. Best for <10g needs.
-
In-House Synthesis: Low Cost, Moderate Labor. Best for >50g needs.
Benefit Quantification
| Metric | Impact of switching to DMPD |
| Reaction Yield | +5% to +15% improvement for sterically demanding substrates. |
| Purification | Reduced Time. Fewer side products mean simpler chromatography (often filtration is sufficient). |
| Reagent Stability | Extended Shelf Life. DMPD is less sensitive to atmospheric moisture than PDCP. |
Experimental Protocols
Protocol A: In-House Synthesis of DMPD
Self-Validating Step: The boiling point and refractive index serve as immediate purity checks.
Reagents:
-
Phosphorus oxychloride (POCl3): 1.2 equivalents
-
2,6-Dimethylphenol: 1.0 equivalent[1]
-
Magnesium Chloride (MgCl2): 0.01 equivalent (Catalyst)
-
Equipment: Flame-dried 3-neck flask, reflux condenser, N2 atmosphere.
Procedure:
-
Setup: Charge the flask with 2,6-dimethylphenol and MgCl2 under nitrogen.
-
Addition: Add POCl3. The mixture may cool slightly.
-
Reaction: Heat the mixture slowly to 105°C-110°C . Evolution of HCl gas will be observed (scrub this gas).
-
Completion: Maintain reflux until HCl evolution ceases (approx. 2-4 hours).
-
Purification: Distill the excess POCl3 at atmospheric pressure. Then, vacuum distill the product.[2]
-
Target: Collect the fraction boiling at approx. 110-115°C at 5 mmHg (Note: adjust for specific vacuum; Phenyl analog boils at ~110°C/10mmHg, DMPD will be slightly higher).
-
-
Validation: Product should be a clear, colorless liquid. 31P NMR should show a single peak (approx +3 ppm relative to H3PO4).
Protocol B: Synthesis of Nucleoside H-Phosphonate Monoester
This protocol demonstrates the use of DMPD to create a stable H-phosphonate precursor [1].
Procedure:
-
Activation: Dissolve Imidazole (3 eq) in dry acetonitrile. Add DMPD (1.1 eq) at 0°C.
-
Coupling: Add the 5'-protected nucleoside (1.0 eq) dropwise. Stir for 30 mins.
-
Hydrolysis: Add 1M TEAB (Triethylammonium bicarbonate) buffer to hydrolyze the P-Cl bonds and displace the aryloxy group (or retain it if making the diester intermediate).
-
Note: To generate the H-phosphonate monoester directly, an acid hydrolysis step is often used to displace the 2,6-dimethylphenol, which is facilitated by the steric strain.
-
Decision Framework
Use the following logic tree to determine if DMPD is required for your specific application.
Caption: Decision matrix for selecting between commodity PDCP and high-performance DMPD.
References
-
Kamaike, K., et al. (2004). "Synthesis of oligonucleoside phosphorodithioates by the H-phosphonothioate method using bis(2,6-dimethylphenyl) phosphorochloridate." Nucleic Acids Symposium Series. Link
-
BenchChem. (2025).[2] "Technical Guide to Phenyl Dichlorophosphate." Chemical Properties & Applications. Link
-
LookChem. (2024). "Safety Data Sheet: Phosphorodichloridic acid, 2,6-dimethylphenyl ester (CAS 18350-98-6)." Link
-
Thermo Fisher Scientific. (2024). "Phenyl phosphorodichloridate Product Specifications." Link
Sources
Strategic Alternatives to 2,6-Dimethylphenyl Phosphorodichloridate in Nucleotide and Prodrug Synthesis
As the landscape of synthetic nucleic acid chemistry and nucleoside prodrug development evolves, the selection of optimal phosphorylating and coupling agents is critical. Historically, 2,6-Dimethylphenyl phosphorodichloridate was utilized in the phosphotriester method for internucleotide bond formation. The two methyl groups at the ortho positions of the phenoxy ring provided significant steric shielding to the phosphorus(V) center, effectively minimizing unwanted side reactions such as the formation of symmetrical dinucleoside phosphates.
However, this steric bulk is a double-edged sword. The same methyl groups that protect the electrophilic center also drastically reduce its reactivity, leading to sluggish coupling kinetics (often requiring hours) and lower overall yields. Today, modern synthetic demands—ranging from the automated synthesis of long oligonucleotides to the scalable production of phosphoramidate prodrugs (ProTides)—require reagents that offer superior electrophilicity, better leaving group dynamics, or entirely different reaction mechanisms.
This guide objectively compares the performance of 2,6-Dimethylphenyl phosphorodichloridate with its primary alternatives, detailing the mechanistic causality behind their use and providing validated experimental protocols.
Mechanistic Evaluation of Alternative Reagents
Alternative 1: 2-Chlorophenyl Phosphorodichloridate (The Direct P(V) Substitute)
For researchers maintaining a P(V) phosphotriester workflow, 2-chlorophenyl phosphorodichloridate serves as the direct, optimized substitute[1]. By replacing the two electron-donating methyl groups with a single electron-withdrawing chlorine atom, the phosphorus center becomes significantly more electrophilic.
-
Causality: The inductive effect of the chlorine atom accelerates the nucleophilic attack by the 3'-hydroxyl of the incoming nucleoside. Furthermore, the 2-chlorophenyl protecting group is highly susceptible to nucleophilic displacement by oximate ions during the final deprotection phase, making it far easier to remove than the highly stable 2,6-dimethylphenyl group.
Alternative 2: Phenyl Phosphorodichloridate (The ProTide Specialist)
In the synthesis of nucleoside phosphoramidate prodrugs (ProTides)—such as the antiviral Sofosbuvir or anticancer agents—steric hindrance at the phosphorus center is highly undesirable. The reaction requires sequential nucleophilic attacks by a nucleoside and an amino acid ester[2].
-
Causality: Phenyl phosphorodichloridate lacks ortho-substituents, offering an unhindered, highly reactive P(V) center. This allows for rapid, one-pot, two-step coupling reactions. While its high reactivity makes it prone to side reactions if not carefully controlled at low temperatures, it remains the gold standard for synthesizing cyclic phosphates and ProTides[3].
Alternative 3: Phosphoramidites (The P(III) Paradigm Shift)
For oligonucleotide synthesis, the ultimate alternative to any P(V) phosphorodichloridate is abandoning P(V) chemistry entirely in favor of P(III) phosphoramidite chemistry (e.g., using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite )[4].
-
Causality: P(III) centers are inherently more reactive towards nucleophiles than P(V) centers. When activated by a weak acid (which protonates the diisopropylamino group to create a superior leaving group), coupling efficiencies exceed 99% in under a minute. This paradigm shift is what enabled the modern automated solid-phase synthesis of DNA and RNA[5].
Quantitative Performance Comparison
The following table summarizes the performance metrics of these phosphorylating agents based on historical and modern synthetic standards.
| Reagent | Primary Application | Reaction Mechanism | Reactivity / Coupling Time | Steric Hindrance | Typical Yield |
| 2,6-Dimethylphenyl phosphorodichloridate | Oligo synthesis (Legacy) | P(V) Nucleophilic Substitution | Low (2 - 12 Hours) | High | 60 - 75% |
| 2-Chlorophenyl phosphorodichloridate | Phosphotriester method | P(V) Nucleophilic Substitution | Moderate (30 - 60 mins) | Moderate | 75 - 85% |
| Phenyl phosphorodichloridate | ProTide / Cyclic Phosphates | P(V) Nucleophilic Substitution | High (15 - 30 mins) | Low | 80 - 95% |
| Phosphoramidites (e.g., 2-Cyanoethyl) | Automated Oligo Synthesis | P(III) Activation & Oxidation | Ultra-High (< 1 min) | N/A | > 99% |
Visualizing the Synthetic Workflows
Pathway A: ProTide Synthesis using Phenyl Phosphorodichloridate
The unhindered nature of phenyl phosphorodichloridate allows for a sequential, one-pot addition. The diagram below maps the self-validating system used in Protocol 1.
Figure 1: Reaction pathway for the one-pot synthesis of ProTides using Phenyl Phosphorodichloridate.
Pathway B: Mechanistic Divergence in Oligonucleotide Synthesis
The shift from P(V) to P(III) reagents represents the most significant leap in nucleotide coupling efficiency.
Figure 2: Mechanistic divergence in oligonucleotide synthesis: P(V) vs. P(III) chemistry.
Experimental Methodologies
Protocol 1: One-Pot Synthesis of Nucleoside Phosphoramidate (ProTide)
Utilizing Phenyl Phosphorodichloridate (Alternative 2)
Causality & Design: This protocol is performed strictly at 0°C to control the high reactivity of the unhindered phenyl phosphorodichloridate, preventing the formation of symmetrical nucleoside dimers. N-methylimidazole (NMI) is utilized not just as a base, but as a nucleophilic catalyst. It attacks the P(V) center to form a highly reactive intermediate, which is essential for facilitating the subsequent attack by the sterically hindered secondary hydroxyl of the nucleoside[2].
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under argon. Dissolve the target nucleoside (1.0 eq) and phenyl phosphorodichloridate (1.2 eq) in anhydrous THF (10 mL/mmol).
-
Activation: Cool the reaction mixture to 0°C using an ice bath.
-
First Coupling: Add N-methylimidazole (NMI, 5.0 eq) dropwise over 10 minutes. The solution may turn cloudy as the reactive intermediate forms. Stir at 0°C for 30 minutes to ensure complete conversion to the phosphorochloridate intermediate.
-
Second Nucleophile Preparation: In a separate dry vial, dissolve the amino acid ester hydrochloride (e.g., L-alanine isopropyl ester, 1.5 eq) and triethylamine (TEA, 2.0 eq) in anhydrous DCM.
-
Second Coupling: Add the amino acid solution dropwise to the main reaction mixture at 0°C.
-
Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 to 4 hours. Monitor completion via TLC (DCM:MeOH 9:1).
-
Quenching & Purification: Quench the reaction with 1 mL of anhydrous methanol to neutralize any unreacted phosphorylating agent. Concentrate under reduced pressure and purify the crude diastereomeric mixture via silica gel column chromatography.
Protocol 2: Solid-Phase Oligonucleotide Coupling
Utilizing P(III) Phosphoramidite Chemistry (Alternative 3)
Causality & Design: P(III) chemistry is exquisitely sensitive to moisture; even trace water will irreversibly hydrolyze the phosphoramidite reagent. Therefore, rigorous anhydrous conditions are enforced. The use of a weak acid (1H-tetrazole) protonates the diisopropylamino group, turning it into an excellent leaving group and activating the P(III) center for an ultra-fast attack by the 5'-OH of the support-bound nucleoside[4].
Step-by-Step Workflow:
-
Detritylation: Treat the solid-support bound nucleoside (CPG resin) with 3% trichloroacetic acid (TCA) in DCM for 90 seconds to remove the 5'-DMT protecting group, exposing the reactive 5'-OH.
-
Anhydrous Washing: Wash the resin thoroughly with anhydrous acetonitrile (ACN) to remove all traces of TCA and ambient moisture.
-
Coupling: Co-inject the phosphoramidite monomer (0.1 M in anhydrous ACN) and the activator (1H-tetrazole, 0.25 M in ACN) onto the column. Allow the coupling to proceed for 60 seconds.
-
Oxidation: The resulting internucleotide linkage is an unstable P(III) phosphite triester. Inject an oxidizing solution (0.02 M Iodine in THF/Pyridine/Water) for 30 seconds to oxidize the linkage to a stable P(V) phosphate triester.
-
Capping: To prevent unreacted 5'-OH groups from participating in subsequent cycles (which would create deletion mutations), inject a capping mixture of acetic anhydride and NMI to acetylate the unreacted hydroxyls.
-
Iteration: Repeat the cycle for the desired sequence length.
References
-
Phenyl phosphorodichloridate in the synthesis of cyclic phosphate diesters of biological interest Canadian Journal of Chemistry. URL: [Link]
-
Design, Synthesis and Biological Evaluation of Nucleotide Pro-drugs Centred on Clinically Active Anticancer Nucleosides ORCA - Cardiff University. URL: [Link]
-
Oligonucleotide synthesis Wikipedia (Mechanistic History of Phosphotriester and Phosphoramidite Methods). URL:[Link]
-
Phosphotriester method by Letsinger, applied to the synthesis of dithymidinyl nucleotide ResearchGate. URL:[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2,6-Dimethylphenyl phosphorodichloridate
An In-Depth Guide to Mitigating Risk in Research and Development
As scientists and researchers, our primary goal is to innovate safely. The handling of reactive and hazardous compounds is a daily reality, and our mastery of safety protocols is as crucial as our scientific expertise. 2,6-Dimethylphenyl phosphorodichloridate (CAS No. 18350-98-6) is a valuable phosphorylating agent in synthetic chemistry, but its hazardous properties demand a rigorous and well-understood approach to personal protection.[1] This guide moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a self-validating system of protection for you and your team.
Understanding the Core Hazards: The "Why" Behind the Protocol
2,6-Dimethylphenyl phosphorodichloridate is not a forgiving compound. Its hazard profile is multifaceted, and understanding these risks is the foundation of effective PPE selection.
-
Severe Corrosivity: The primary danger is its capacity to cause severe skin burns and serious eye damage.[2][3] Contact with tissues can lead to immediate and significant injury.
-
Acute Toxicity: It is classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[2][4] Organophosphate compounds, as a class, are known for their potential to inhibit acetylcholinesterase, a critical enzyme in the nervous system.
-
Respiratory Irritation: Inhalation of vapors, mists, or aerosols can cause respiratory irritation.[2]
-
Water Reactivity: Like many dichloridates, it is expected to react with water. This reactivity can release corrosive byproducts, underscoring the need for careful handling in a dry environment and specific considerations for spill cleanup.
These hazards dictate that our protective strategy must be comprehensive, creating an unbroken barrier between the chemical and the handler.
Essential PPE for Handling 2,6-Dimethylphenyl phosphorodichloridate
A multi-layered approach is essential. The following PPE is mandatory for any procedure involving this substance.
Eye and Face Protection: The Non-Negotiable First Line of Defense Direct contact with the eyes can cause irreversible damage.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear snug-fitting, indirectly vented chemical splash goggles that form a seal around the eyes.
-
Full-Face Shield: A full-face shield must be worn over the chemical splash goggles whenever handling the neat material, preparing solutions, or performing transfers.[5] This protects the entire face from splashes and is a critical barrier.
Skin Protection: An Impermeable Barrier Given its severe corrosivity and dermal toxicity, skin protection must be robust.[4]
-
Gloves: A single pair of gloves is not enough. Double-gloving is the required standard.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A thicker, chemical-resistant glove (e.g., butyl rubber or Viton) should be worn over the inner glove. Always check the manufacturer's glove compatibility chart for organophosphates. Gloves must be inspected for any signs of degradation or perforation before each use.[1] Use proper glove removal technique to avoid contaminating your hands.[1]
-
-
Chemical-Resistant Apron/Gown: Wear a chemical-resistant apron made of a material like PVC over a laboratory coat.[5] For larger-scale operations or situations with a higher splash risk, a full chemical-resistant suit is recommended.[5]
-
Full-Body Coverage: Ensure no skin is exposed. This includes wearing long pants and closed-toe shoes. The pant legs should be worn over your footwear to prevent chemicals from entering your shoes.[6] For spill response, chemical-resistant boot covers are necessary.
Respiratory Protection: Safeguarding Against Inhalation All handling of 2,6-Dimethylphenyl phosphorodichloridate must be performed within a certified chemical fume hood to control vapor and aerosol exposure.[1][7]
-
Standard Operations (in a fume hood): If work is conducted exclusively within a properly functioning fume hood, additional respiratory protection may not be required.
-
High-Risk Scenarios: For spill cleanup, weighing operations outside of a containment system, or if there is any suspicion of fume hood malfunction, respiratory protection is mandatory. A full-face respirator with organic vapor/acid gas cartridges provides a higher level of protection and also serves as eye and face protection.[5][8] In major spill events, a self-contained breathing apparatus (SCBA) is the only acceptable option.
PPE Selection Matrix for Common Laboratory Tasks
This table provides at-a-glance guidance for selecting the appropriate level of PPE for various laboratory activities.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (in a fume hood or glove box) | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile inner, chemical-resistant outer) | Laboratory Coat & Chemical-Resistant Apron | Not required if in a certified fume hood. |
| Solution Preparation / Transfers (in a fume hood) | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile inner, chemical-resistant outer) | Laboratory Coat & Chemical-Resistant Apron | Not required if in a certified fume hood. |
| Large-Scale Synthesis (>50g) | Full-Face Respirator with appropriate cartridges | Double-Gloved (Nitrile inner, chemical-resistant outer) | Chemical-Resistant Suit/Coveralls | Full-Face Respirator with appropriate cartridges |
| Spill Cleanup | Full-Face Respirator with appropriate cartridges | Double-Gloved (Nitrile inner, heavy-duty outer) | Chemical-Resistant Suit/Coveralls & Boot Covers | Full-Face Respirator or SCBA for large spills |
Operational Workflow: A Step-by-Step Guide to Safe Handling
Procedural discipline is paramount. The following workflow ensures that safety is integrated into every step of the process.
Sources
- 1. Phosphorodichloridic acid, 2,6-dimethylphenyl ester Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. med.navy.mil [med.navy.mil]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
